Product packaging for 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane(Cat. No.:CAS No. 5794-98-9)

1,5-Dibromo-3,3-bis(2-bromoethyl)pentane

Cat. No.: B3054057
CAS No.: 5794-98-9
M. Wt: 443.84 g/mol
InChI Key: WPUBUMYDZKJTBD-UHFFFAOYSA-N
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Description

1,5-Dibromo-3,3-bis(2-bromoethyl)pentane ( 5794-98-9) is an organic bromide with the molecular formula C9H16Br4 and a molecular weight of 443.84 g/mol . This solid compound serves as a versatile and critical synthetic building block in advanced research and development . Its primary research value lies in its application as a key intermediate for the synthesis of complex organic materials, pharmaceuticals, and pesticides . The presence of four bromine atoms on an alkane backbone makes it a valuable substrate in multi-step synthetic routes, particularly in nucleophilic substitution reactions, cyclization processes, and as a precursor for constructing more complex molecular architectures . As a highly functionalized pentane derivative, it is especially useful in organic fluorine chemistry and material science research . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic purposes, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment. It is recommended to store the compound in a sealed container in a cool, dry place, away from oxidizing agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16Br4 B3054057 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane CAS No. 5794-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dibromo-3,3-bis(2-bromoethyl)pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16Br4/c10-5-1-9(2-6-11,3-7-12)4-8-13/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUBUMYDZKJTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(CCBr)(CCBr)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Br4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348878
Record name 1,5-dibromo-3,3-bis(2-bromoethyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5794-98-9
Record name 1,5-dibromo-3,3-bis(2-bromoethyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,5 Dibromo 3,3 Bis 2 Bromoethyl Pentane and Analogous Polybrominated Alkanes

Direct Bromination Approaches

Direct bromination involves the substitution of hydrogen atoms on an alkane scaffold with bromine. While seemingly straightforward, this approach often suffers from a lack of selectivity, particularly when synthesizing complex, polyhalogenated structures.

The direct bromination of a simple alkane like pentane (B18724) typically proceeds via a free-radical mechanism, initiated by ultraviolet (UV) light or heat. smolecule.compurdue.educhemedx.org This process involves the homolytic cleavage of molecular bromine (Br₂) into bromine radicals, which then abstract hydrogen atoms from the alkane, leading to the formation of an alkyl radical. This radical then reacts with another molecule of Br₂ to form the alkyl bromide and a new bromine radical, propagating the chain reaction. chemedx.org

However, the free-radical halogenation of alkanes that contain more than one type of C-H bond generally yields a mixture of isomeric products. masterorganicchemistry.comncert.nic.in In the case of pentane, three different monobrominated isomers can be formed. Further bromination leads to a complex mixture of di-, tri-, and polybrominated alkanes, making the isolation of a specific isomer like 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane practically impossible through this method. ncert.nic.in

Table 1: Possible Monobromination Products of n-Pentane

Product Name Position of Bromine Type of Alkyl Halide
1-Bromopentane C1 Primary
2-Bromopentane C2 Secondary
3-Bromopentane C3 Secondary

A key characteristic of free-radical bromination is its selectivity. Bromine radicals are significantly more selective than chlorine radicals, preferentially abstracting hydrogen from the most substituted carbon. masterorganicchemistry.com The order of reactivity for C-H bonds is tertiary > secondary > primary. masterorganicchemistry.commasterorganicchemistry.com This high selectivity arises because the hydrogen abstraction step is endothermic, and the transition state resembles the resulting alkyl radical. masterorganicchemistry.com Therefore, the more stable radical (tertiary > secondary > primary) is formed preferentially.

This inherent selectivity makes the direct synthesis of this compound from a linear alkane precursor unfeasible, as the target molecule contains bromine atoms on primary carbons at the end of its four ethyl chains. While advanced methods for site-selective C-H functionalization have been developed, such as those using N-bromoamides and visible light, their application is typically tailored to specific substrate classes and may not be suitable for the exhaustive and symmetrical bromination required for this particular structure. researchgate.net

Table 2: Relative Reactivity of C-H Bonds in Free-Radical Halogenation

Halogen Primary C-H Secondary C-H Tertiary C-H Selectivity Ratio (Sec:Pri)
Chlorination 1 3.6 4.5 3.6 : 1
Bromination 1 97 >6000 97 : 1

Alkylation and Functionalization Routes

Given the limitations of direct bromination, building the molecule through the formation of new carbon-carbon bonds and subsequent functional group transformations is a more viable and controllable strategy.

Alkylation reactions provide a powerful method for constructing the required carbon skeleton. A theoretical approach could involve a central carbon precursor that can act as a nucleophile, which is then reacted with an electrophile containing the bromoethyl group. For instance, a compound with a highly acidic methylene (B1212753) group, such as diethyl malonate, can be deprotonated and sequentially alkylated.

A strategy for a similar structure might involve the tetra-alkylation of a derivative of pentaerythritol (B129877). This highlights a common synthetic principle: constructing the core framework before introducing the desired halogen functionality. The introduction of bromoethyl groups can be achieved through reactions with suitable alkylating agents, although controlling the multiple alkylation steps can be challenging. smolecule.com

The synthesis of complex organic molecules often relies on multi-step pathways where each reaction is chosen to achieve a specific transformation with high yield and selectivity. libretexts.orgyoutube.com For a highly symmetrical molecule like this compound, a retrosynthetic analysis would suggest a precursor that already possesses the central quaternary carbon and the four surrounding ethyl arms.

This leads to the idea of starting with a readily available polyol (an alcohol with multiple hydroxyl groups) and then converting the hydroxyl groups into bromides. This functional group interconversion is a reliable and widely used transformation in organic synthesis.

Precursor-Based Synthesis

The most logical and efficient route to synthesize this compound is through the chemical modification of a specifically chosen precursor molecule. This approach leverages a starting material that already contains the complete carbon skeleton of the target compound.

A suitable precursor for this synthesis is the tetra-alcohol 3,3-bis(2-hydroxyethyl)-1,5-pentanediol . This precursor has the same carbon backbone as the final product. The synthesis is then reduced to a single type of transformation: the conversion of the four primary hydroxyl (-OH) groups into bromide (-Br) groups.

This conversion is a standard procedure in organic chemistry and can be accomplished using several common brominating agents. The reaction typically follows an Sₙ2 mechanism for primary alcohols, where a nucleophilic bromide ion displaces the activated hydroxyl group. smolecule.comncert.nic.in

Common reagents for this transformation include:

Hydrogen Bromide (HBr): Concentrated hydrobromic acid can be used to convert primary alcohols to alkyl bromides, often with heating.

Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols into alkyl bromides under milder conditions than HBr. smolecule.com

Thionyl Bromide (SOBr₂): Similar to thionyl chloride, this reagent converts alcohols to bromides, producing gaseous byproducts.

This precursor-based approach offers significant advantages in terms of efficiency and selectivity, avoiding the formation of complex product mixtures associated with direct halogenation methods.

Table 3: Common Reagents for the Conversion of Primary Alcohols to Alkyl Bromides

Reagent Typical Conditions Byproducts Notes
Hydrogen Bromide (HBr) Concentrated aqueous solution, heat Water A strong acid is required to protonate the -OH group.
Phosphorus Tribromide (PBr₃) Typically in a solvent like ether or pyridine, often at 0 °C to room temperature Phosphorous acid (H₃PO₃) One mole of PBr₃ can brominate three moles of alcohol.
Thionyl Bromide (SOBr₂) Often with a base like pyridine Sulfur dioxide (SO₂), HBr Gaseous byproducts can simplify purification.

Utilization of Cyclic and Acyclic Precursors (e.g., from tetrahydro-4H-pyran-4-one derivatives)

The construction of the core structure of this compound can be envisaged through the strategic use of both cyclic and acyclic precursors. A key acyclic precursor for analogous structures is pentaerythritol, which possesses the requisite central quaternary carbon. The bromination of pentaerythritol using hydrobromic acid is a known method to produce brominated neopentyl structures. This reaction typically requires elevated temperatures and prolonged reaction times to substitute the hydroxyl groups with bromine atoms.

While direct synthesis from acyclic precursors like pentaerythritol is common, cyclic precursors such as derivatives of tetrahydro-4H-pyran-4-one offer an alternative and potentially more controlled route. The general concept involves the synthesis of a spirocyclic intermediate derived from a pyranone, which can then be ring-opened and further functionalized to yield the target polybrominated pentane structure. For instance, the synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives showcases the utility of pyran-based compounds in constructing spirocyclic systems, which are structurally related to the quaternary center of the target molecule. Although a direct synthesis of this compound from a pyran derivative is not explicitly detailed in the literature, the principles of spirocycle formation and subsequent ring-opening reactions provide a plausible synthetic strategy.

Another related approach involves the synthesis of 3,3-bis-(chloromethyl)-oxetane from the cyclic sulphurous acid ester of pentaerythritol dichlorohydrin. google.com This highlights the use of cyclic intermediates in the synthesis of halogenated neopentyl structures. A similar strategy could be envisioned where a suitable cyclic precursor is synthesized and subsequently ring-opened and brominated to afford the desired product.

Modern Synthetic Techniques and Methodological Innovations

To overcome the challenges associated with traditional batch synthesis of polyhalogenated compounds, including safety concerns and scalability issues, modern synthetic techniques are increasingly being adopted.

Continuous Flow Chemistry in Bromination Processes

Continuous flow chemistry offers significant advantages for bromination reactions, which are often highly exothermic and involve hazardous reagents like molecular bromine. rsc.org The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to better reaction control, improved safety, and often higher yields and selectivity. tue.nlrsc.org This technology is particularly well-suited for the synthesis of polybrominated compounds where precise control over stoichiometry and temperature is critical to avoid over-bromination or side reactions. While a specific continuous flow synthesis for this compound has not been reported, the principles have been successfully applied to the synthesis of other brominated pharmaceutical intermediates. nih.gov

A continuous flow approach could involve the in-situ generation of the brominating agent, which is then immediately mixed with the precursor in a controlled manner within the reactor, minimizing the handling of hazardous materials.

In Situ Generation of Brominating Agents for Enhanced Selectivity

The in-situ generation of brominating agents is a safer and more sustainable alternative to using bulk molecular bromine. nih.gov Common methods involve the oxidation of bromide sources, such as hydrobromic acid (HBr) or alkali metal bromides, with an oxidizing agent like hydrogen peroxide (H₂O₂). manac-inc.co.jpresearchgate.net This approach allows for the generation of bromine in a controlled manner, keeping its concentration low throughout the reaction, which can enhance selectivity and reduce the formation of byproducts. manac-inc.co.jp

This technique is particularly advantageous in continuous flow systems, where the hazardous bromine is produced and consumed in a closed loop, significantly improving process safety. nih.govrsc.org For the synthesis of polybrominated compounds like this compound, in-situ generation of bromine could provide better control over the degree of bromination of a polyol precursor.

Catalytic Approaches in Halogenation (e.g., phase transfer catalysis)

Phase transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants in immiscible phases. jetir.org In the context of halogenation, PTC can facilitate the transfer of a nucleophilic bromide anion from an aqueous phase to an organic phase containing the substrate. crdeepjournal.org This is particularly useful for the synthesis of alkyl halides from alcohols or via substitution reactions.

The use of a phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, can accelerate the reaction rate and improve the yield. operachem.comprinceton.edu While specific applications of PTC for the synthesis of this compound are not documented, the methodology is broadly applicable to the synthesis of alkyl halides and could be adapted for the polybromination of a suitable precursor.

Catalyst TypeExampleRole in Halogenation
Quaternary Ammonium SaltTetrabutylammonium bromideTransfers bromide ions to the organic phase for nucleophilic substitution.
Quaternary Phosphonium SaltHexadecyltributylphosphonium bromideFacilitates reactions between water-soluble nucleophiles and organic substrates.
Crown EthersDicyclohexyl-18-crown-6Complexes with cations, activating the associated anion for nucleophilic attack.

Reductive Lithiation Strategies for Related Systems

Reductive lithiation is a powerful method for the formation of organolithium compounds from organic halides or thioethers. nih.gov This technique typically involves the use of lithium metal in the presence of an aromatic electron carrier, such as naphthalene (B1677914) or 4,4′-di-tert-butylbiphenyl (DTBB). nih.govclockss.org The resulting organolithium species are highly reactive nucleophiles that can be used in a variety of carbon-carbon bond-forming reactions.

While reductive lithiation is generally used to create C-Li bonds from C-Br bonds, its application in the context of polybrominated systems like this compound would likely involve the selective reaction of one or more bromine atoms to generate a carbanionic intermediate for further functionalization. The selective reductive lithiation of one C-Br bond in the presence of others in a polybrominated compound would be a significant challenge, requiring careful control of stoichiometry and reaction conditions.

Reagent SystemDescription
Lithium naphthalenideA solution of lithium and naphthalene in an ethereal solvent, used for the reductive cleavage of C-X bonds.
Lithium 4,4′-di-tert-butylbiphenylide (LiDBB)A more sterically hindered and often more selective electron transfer agent compared to lithium naphthalenide.

Optimization of Synthetic Pathways

The efficient synthesis of this compound, which has the chemical formula C9H16Br4, typically proceeds from its corresponding polyol precursor, 3,3-bis(2-hydroxyethyl)pentane-1,5-diol. nih.gov The core of the synthetic challenge lies in the complete substitution of all four hydroxyl groups with bromine atoms while minimizing competing reactions.

Analogous syntheses of polybrominated compounds, such as the bromination of pentaerythritol, provide valuable insights into potential synthetic strategies. The reaction of pentaerythritol with hydrogen bromide (HBr) is a well-documented method for producing brominated derivatives. google.com This process is often conducted in the liquid phase at elevated temperatures, generally ranging from 85°C to 135°C. google.com The choice of solvent is critical, with options including water and perchloroethylene. google.com

Yield Enhancement and Purity Considerations

Achieving a high yield of this compound is contingent on several factors, including reaction conditions and purification methods.

Reaction Conditions: The temperature and reaction time are critical parameters. In analogous syntheses of brominated pentaerythritols, conducting the reaction within a specific temperature window (e.g., 90°C to 120°C) has been shown to be effective. google.com Continuous feeding of HBr gas throughout the reaction can also drive the equilibrium towards the desired product. google.com The use of a catalyst, such as an aliphatic carboxylic acid, has been reported to improve the efficiency of the bromination of pentaerythritol. google.com

Purification Techniques: Due to the high boiling point and potential thermal instability of polybrominated alkanes, purification can be challenging. Standard purification techniques for organic compounds include distillation, recrystallization, and chromatography. For high-boiling compounds, vacuum distillation is often the preferred method to avoid decomposition at atmospheric pressure. rochester.edu The selection of an appropriate purification strategy is paramount for obtaining a product of high purity. In the case of polybrominated diphenyl ethers, a multi-step cleanup process involving silica (B1680970) gel and alumina (B75360) column chromatography has been shown to be effective in removing impurities. rochester.edu

The following table summarizes key considerations for yield enhancement and purity in the synthesis of polybrominated alkanes, based on analogous reactions:

ParameterConsideration for OptimizationRationale
Temperature Maintain within an optimal range (e.g., 85-135°C for pentaerythritol bromination) google.comBalances reaction rate with minimizing side reactions and decomposition.
Reagent Addition Continuous feed of HBr gas google.comDrives the reaction to completion and maximizes the substitution of hydroxyl groups.
Catalyst Use of an aliphatic carboxylic acid (in analogous systems) google.comCan enhance the rate and efficiency of the bromination reaction.
Purification Vacuum distillation for high-boiling products rochester.eduPrevents thermal decomposition that can occur at atmospheric pressure.
Chromatography Multi-layer silica gel and/or alumina columns rochester.eduEffective for removing polar and other impurities to achieve high purity.

By-product Formation Control and Mitigation

Incomplete Substitution: One of the primary sources of by-products is the incomplete reaction of the starting polyol. This results in a mixture of partially brominated compounds, where one or more hydroxyl groups remain. For instance, in the bromination of pentaerythritol, the formation of monobromopentaerythritol and dibromoneopentyl glycol alongside the desired tribromoneopentyl alcohol is observed. google.com To mitigate this, ensuring a sufficient excess of the brominating agent and optimizing reaction time and temperature are crucial.

Ether Formation: Acid-catalyzed dehydration of alcohols can lead to the formation of ether by-products. masterorganicchemistry.com In the context of the synthesis of this compound from its polyol precursor, intramolecular or intermolecular etherification could occur, leading to cyclic ethers or polymeric by-products. Careful control of the reaction temperature is necessary, as higher temperatures can favor elimination and ether formation. masterorganicchemistry.com

Elimination Reactions: Under certain conditions, elimination of HBr can occur, leading to the formation of alkenes. This is a common side reaction in reactions involving alkyl halides.

The following table outlines potential by-products and strategies for their control and mitigation:

By-product TypeFormation MechanismMitigation Strategy
Partially Brominated Alkanes Incomplete reaction of the starting polyol.Use of excess brominating agent, optimization of reaction time and temperature.
Ethers (Cyclic or Polymeric) Acid-catalyzed intermolecular or intramolecular dehydration of alcohol groups. masterorganicchemistry.comPrecise temperature control to disfavor elimination and etherification pathways. masterorganicchemistry.com
Alkenes Elimination of HBr from the brominated product.Milder reaction conditions and careful control of basicity during workup.

By carefully controlling the reaction parameters and employing effective purification techniques, the synthesis of this compound and analogous polybrominated alkanes can be optimized to achieve higher yields and purity, making these valuable compounds more accessible for their intended applications.

Mechanistic and Kinetic Investigations of Reactions Involving 1,5 Dibromo 3,3 Bis 2 Bromoethyl Pentane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a bromide ion, by a nucleophile. For primary alkyl halides like the four bromine-containing arms of 1,5-dibromo-3,3-bis(2-bromoethyl)pentane, the specific pathway is highly dependent on the reaction conditions.

SN1 and SN2 Pathways at Primary Bromine Centers

The substitution reactions at the primary carbon atoms bonded to bromine in this compound are expected to proceed predominantly through the SN2 (Substitution Nucleophilic Bimolecular) mechanism. savemyexams.combyjus.com This pathway involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. byjus.com The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. savemyexams.com

Key characteristics of the expected SN2 reaction:

Mechanism: A one-step process. byjus.com

Rate Law: Rate = k[Alkyl Halide][Nucleophile]. youtube.com

Steric Hindrance: SN2 reactions are sensitive to steric hindrance at the reaction center. Since all four bromine atoms are on primary carbons, they are relatively unhindered, favoring this pathway. masterorganicchemistry.com

The alternative SN1 (Substitution Nucleophilic Unimolecular) pathway is highly unlikely for these primary centers. byjus.com The SN1 mechanism involves a two-step process initiated by the formation of a carbocation intermediate. byjus.com Primary carbocations are highly unstable and energetically unfavorable, making the SN1 route non-competitive for primary alkyl halides under typical conditions. savemyexams.commasterorganicchemistry.com

Table 1: Comparison of SN1 and SN2 Reaction Pathways for Primary Alkyl Bromides

FeatureSN1 PathwaySN2 Pathway
Substrate StructureFavored by tertiary > secondary >> primaryFavored by methyl > primary > secondary >> tertiary
MechanismTwo steps (Carbocation intermediate)One step (Concerted)
Rate LawRate = k[Alkyl Halide] (Unimolecular)Rate = k[Alkyl Halide][Nucleophile] (Bimolecular)
NucleophileFavored by weak nucleophiles (e.g., H₂O, ROH)Favored by strong nucleophiles (e.g., CN⁻, OH⁻, RS⁻)
SolventFavored by polar protic solventsFavored by polar aprotic solvents
StereochemistryRacemizationInversion of configuration

Reactivity with Diverse Nucleophiles (e.g., amines, alcohols, thiophenols)

The reaction of this compound with various nucleophiles would lead to the formation of a wide array of derivatives, with reactivity generally following SN2 kinetics.

Amines: Primary and secondary amines are good nucleophiles that would react to form corresponding substituted amines. The reaction could potentially lead to a mixture of products, with one, two, three, or all four bromine atoms being substituted, depending on the stoichiometry and reaction conditions.

Alcohols: Alcohols are weak nucleophiles, and their reaction would typically require conversion to the more nucleophilic alkoxide ion (using a strong base like sodium hydride) to proceed at a reasonable rate via the SN2 mechanism, forming ethers.

Thiophenols: Thiophenols can be converted to thiophenoxide ions, which are excellent nucleophiles. The reaction would readily yield thioethers. The high nucleophilicity of thiophenoxides suggests that substitution would be efficient.

Intramolecular Nucleophilic Substitution and Cyclization Tendencies

The structure of this compound, with its four bromoethyl arms radiating from a central quaternary carbon, presents significant potential for intramolecular reactions. If one bromine atom is substituted by a nucleophile that can then act as an internal nucleophile (e.g., a hydroxyl or amino group), subsequent intramolecular cyclization could occur.

However, a more direct cyclization pathway involves the reaction of the tetrabromide with a suitable reagent to form bicyclic or spirocyclic systems. For instance, intramolecular Wurtz-type coupling reactions, using reagents like sodium or lithium amalgam, could potentially form highly strained ring systems like bicyclo[1.1.1]pentane derivatives, although such reactions often have low yields. google.com The formation of small, three-membered rings through intramolecular displacement is a possibility if a nucleophile is introduced at the beta-position of another bromoethyl arm.

Elimination Reactions

Elimination reactions, which compete with nucleophilic substitution, involve the removal of atoms or groups from adjacent carbon atoms to form a double bond.

Formation of Unsaturated Systems via Dehydrobromination

Dehydrobromination is an elimination reaction that removes a hydrogen atom and a bromine atom from adjacent carbons, typically promoted by a base. In the case of this compound, each primary bromide has hydrogen atoms on the adjacent (beta) carbon, making it susceptible to elimination to form a terminal alkene.

The use of a strong, sterically hindered base (e.g., potassium tert-butoxide) would favor the E2 (Elimination Bimolecular) mechanism over the SN2 pathway. This reaction would lead to the formation of vinyl groups on the arms of the molecule. Depending on the extent of the reaction, mono-, di-, tri-, and tetra-alkene products could be formed.

Regioselectivity and Stereoselectivity in Elimination Processes

Regioselectivity: Since each of the four bromoethyl groups is identical and has only one beta-carbon with hydrogen atoms, the issue of regioselectivity (i.e., which of two or more possible constitutional isomers is formed) is not complex. Elimination will invariably lead to a terminal double bond on the affected arm. Therefore, Zaitsev's rule, which predicts the formation of the more substituted (and more stable) alkene, is not applicable here as only one regioisomeric product is possible for each elimination event.

Stereoselectivity: Stereoselectivity, which concerns the preferential formation of one stereoisomer over another (e.g., E vs. Z isomers), is also not a factor in the dehydrobromination of the bromoethyl arms of this molecule. The elimination produces a terminal alkene (C=CH₂), which does not have E/Z isomerism.

Radical Reactions and Pathways

The presence of multiple C-Br bonds makes this compound a potential substrate for radical-mediated transformations. These reactions are typically initiated by the input of energy in the form of heat or light, leading to the cleavage of the weakest bonds in the molecule.

Homolytic cleavage, or homolysis, of a carbon-bromine bond involves the symmetrical breaking of the covalent bond, with each atom retaining one of the bonding electrons. pressbooks.publibretexts.org This process generates a carbon-centered radical and a bromine radical. chemistrysteps.comyoutube.com The initiation of this process requires energy to overcome the bond dissociation energy (BDE) of the C-Br bond. chemistrysteps.comresearchgate.net

The homolytic cleavage process can be represented as: R-Br + energy (Δ or hν) → R• + Br•

For this compound, all four bromine atoms are attached to primary carbons. The C-Br bond is the weakest covalent bond in the molecule, making it the most likely site for initial homolytic cleavage. The energy required for this process is influenced by the substitution of the carbon atom.

Table 1: Typical Carbon-Bromine Bond Dissociation Energies (BDE)

Bond Type Example Approximate BDE (kJ/mol)
Primary C-Br CH₃CH₂-Br 293
Secondary C-Br (CH₃)₂CH-Br 297

Note: Data are generalized values for illustrative purposes.

The cleavage of one C-Br bond in this compound would result in the formation of a primary radical intermediate. The stability of this radical and the kinetics of its formation are crucial factors in determining the subsequent reaction pathways.

Once formed, the carbon-centered radical from this compound can participate in a variety of radical chain reactions. These reactions typically involve three stages: initiation (as described above), propagation, and termination.

Propagation: The generated radical can react with other molecules to form new bonds and new radicals, continuing the chain. For instance, it could abstract a hydrogen atom from a solvent molecule or add across the double bond of an alkene.

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. chemistrysteps.com

While specific functionalization studies on this compound are not extensively documented, its structure suggests potential for complex intramolecular radical cyclizations or polymerization if multiple radical centers are generated. The kinetics of such processes would be complex, involving competing inter- and intramolecular pathways.

Organometallic Reactions

The carbon-bromine bonds in this compound can also serve as handles for a range of organometallic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

In principle, this compound can react with active metals like magnesium or lithium to form Grignard reagents or organolithium compounds, respectively. However, the synthesis of such poly-organometallic reagents is fraught with challenges. The close proximity of the bromoethyl groups creates a high propensity for intramolecular coupling reactions (see section 3.4.3).

Furthermore, the formation of 1,3-di-Grignard reagents from related 1,3-dibromides is known to be difficult, often resulting in low yields and decomposition. researchgate.net Achieving selective mono- or di-metallation of this compound without triggering intramolecular side reactions would require carefully controlled kinetic conditions, such as very low temperatures and specific metal activation methods.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The C-Br bonds in this compound could potentially act as electrophilic sites in reactions like the Suzuki, Heck, and Sonogashira couplings. nih.govsemanticscholar.orgresearchgate.net

Table 2: Potential Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki Organoboron compound (R'-B(OR)₂) Pd(0) catalyst + Base C-C (sp³-sp²)
Heck Alkene (R'-CH=CH₂) Pd(0) catalyst + Base C-C (sp³-sp²)

| Sonogashira | Terminal alkyne (R'-C≡CH) | Pd(0) catalyst + Cu(I) cocatalyst + Base | C-C (sp³-sp) |

A primary challenge in applying these methods to this compound would be controlling the selectivity. The four primary C-Br bonds are chemically equivalent, making it difficult to achieve selective mono- or di-functionalization. Achieving exhaustive tetra-substitution would likely require harsh conditions and a large excess of the coupling partner and catalyst.

The structure of this compound is highly analogous to 2,2-bis(bromomethyl)-1,3-dibromopropane (pentaerythrityl tetrabromide), the classic precursor for the synthesis of spiropentane (B86408) via a Wurtz-type coupling reaction. wikipedia.org This reaction, first reported by Gustavson, involves reductive dehalogenation with zinc metal. wikipedia.orgnih.gov

By analogy, it is mechanistically plausible that this compound could undergo a double intramolecular Wurtz-type coupling to form a highly strained polycyclic hydrocarbon. The reaction would likely proceed through organozinc intermediates, leading to the formation of two cyclopropane (B1198618) rings fused in a spirocyclic manner to a central cyclohexane (B81311) ring.

Table 3: Analogy for Intramolecular Wurtz-type Coupling

Starting Material Reducing Agent Plausible Product Product Class
2,2-bis(bromomethyl)-1,3-dibromopropane Zinc (Zn) Spiropentane Spiroalkane

The kinetic feasibility of this transformation would depend on the conformational flexibility of the starting material, which must allow the terminal bromine-bearing carbons to approach each other for ring closure. This reaction represents a fascinating, albeit speculative, pathway to complex polycyclic systems from this compound.

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are intricate, primarily due to the presence of multiple reactive bromine sites. The reaction pathways, whether proceeding through substitution or elimination, are heavily influenced by the stability of intermediates and transition states.

Rate Law Determination and Activation Energy Profiling

While specific experimental data for the rate law of reactions involving this compound is not extensively documented in publicly available literature, the behavior of similar polybrominated alkanes suggests that nucleophilic substitution reactions would likely follow second-order kinetics. The rate of such reactions would be dependent on the concentrations of both the substrate and the nucleophile. For elimination reactions, particularly E2 mechanisms, a similar second-order rate law would be anticipated, with the rate being proportional to the concentrations of the alkyl halide and the base.

The activation energy (Ea) is a critical parameter that dictates the temperature dependence of the reaction rate. For polybrominated compounds, the activation energy for elimination reactions is influenced by factors such as bond strengths and steric hindrance. Theoretical calculations on related tribrominated pentane (B18724) systems suggest that activation energies for dehydrohalogenation are in the range of 65-75 kJ/mol. It is important to note that different bromine atoms within the this compound molecule will exhibit different reactivities and thus different activation energies for their respective reactions.

To illustrate the typical range of activation energies for related reactions, the following interactive table presents hypothetical data for the dehydrobromination of different brominated alkanes.

CompoundReactionActivation Energy (kJ/mol)
1-BromobutaneDehydrobromination85
2-BromobutaneDehydrobromination95
1,2-DibromoethaneDehydrobromination110
1,4-DibromobutaneCyclization100

This table contains representative data for illustrative purposes and does not represent experimentally determined values for this compound.

Equilibrium Studies in Reversible Transformations

Many reactions involving alkyl halides can be reversible. The position of the equilibrium is determined by the change in Gibbs free energy (ΔG) of the reaction, which is related to the equilibrium constant (K_eq). A negative ΔG indicates a spontaneous reaction that favors the products at equilibrium.

The following table provides hypothetical equilibrium constants for a generic reversible substitution reaction of a bromoalkane, illustrating the impact of the nucleophile on the position of equilibrium.

NucleophileSolventTemperature (°C)K_eq
I⁻Acetone (B3395972)25> 1
Cl⁻Acetone25< 1
H₂OEthanol50<< 1
CN⁻DMSO25>> 1

This table contains representative data for illustrative purposes and does not represent experimentally determined values for this compound.

Solvent and Catalyst Effects on Reaction Outcomes

The choice of solvent and the presence of a catalyst can dramatically alter the rate and selectivity of reactions involving this compound.

Solvent Effects: Solvents play a crucial role in stabilizing or destabilizing reactants, transition states, and products. For nucleophilic substitution reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetone are known to enhance the rate of S_N2 reactions by solvating the cation of the nucleophilic salt, thereby increasing the reactivity of the "bare" anion. borbasgroup.com Conversely, polar protic solvents like water and alcohols can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction rate. borbasgroup.com The effect of the solvent on the reaction rate can be substantial, with rate enhancements of several orders of magnitude observed when switching from a protic to an aprotic solvent for certain S_N2 reactions. libretexts.org

The following interactive table illustrates the relative rate constants for the S_N2 reaction of a generic primary alkyl bromide with a given nucleophile in different solvents.

SolventDielectric ConstantRelative Rate Constant
Methanol (Protic)32.71
Ethanol (Protic)24.50.5
Acetone (Aprotic)20.7500
DMSO (Aprotic)46.71,000,000

This table contains representative data for illustrative purposes and does not represent experimentally determined values for this compound.

Catalyst Effects: Catalysts can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. For reactions of alkyl halides, phase-transfer catalysts are often employed to facilitate the reaction between a water-soluble nucleophile and an organic-soluble substrate. These catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, transport the nucleophile from the aqueous phase to the organic phase where the reaction occurs.

In the context of dehalogenation reactions, various transition metal catalysts, such as those based on palladium, nickel, and iron, have been shown to be effective. These catalysts can facilitate reductive dehalogenation or cross-coupling reactions. For instance, nickel-catalyzed reductive coupling reactions can form carbon-carbon bonds by reacting alkyl halides with a reducing agent. The rate of such catalytic reactions is dependent on the concentrations of the alkyl halide and the catalyst.

Derivatization Strategies and Synthetic Applications of 1,5 Dibromo 3,3 Bis 2 Bromoethyl Pentane

Synthesis of Novel Organic Molecules

The tetravalent nature of 1,5-dibromo-3,3-bis(2-bromoethyl)pentane makes it an ideal starting material for the synthesis of a variety of intricate organic structures. The four primary bromine atoms serve as reactive handles for nucleophilic substitution reactions, enabling the construction of macrocyclic, polycyclic, and dendritic molecules.

Macrocyclic and Polycyclic Compounds

The spatial arrangement of the four bromoethyl arms in this compound provides a scaffold for the synthesis of macrocyclic and polycyclic compounds through intramolecular and intermolecular cyclization reactions. By reacting with difunctional nucleophiles, such as diamines, diols, or dithiols, a variety of macrocycles can be assembled. The size of the resulting macrocycle can be controlled by the choice of the linking nucleophile.

For instance, reaction with a long-chain diamine under high-dilution conditions would favor the formation of a large monocyclic product. Conversely, the use of shorter linking agents or different stoichiometric ratios could lead to the formation of polycyclic cage-like structures or oligomeric macrocycles. While specific examples utilizing this compound are not extensively documented, the principles of macrocyclization using polyhalogenated alkanes are well-established in the literature.

The synthesis of polycyclic systems can also be envisaged through intramolecular cyclization strategies. Treatment of this compound with a strong base could potentially induce a cascade of intramolecular alkylations, leading to the formation of complex polycyclic skeletons, although such reactions would likely yield a mixture of products requiring careful separation and characterization.

Heterocyclic Ring Systems (e.g., quinuclidines, phosphabicyclo[2.2.2]octanes)

A significant application of compounds structurally related to this compound is in the synthesis of bicyclic heterocyclic systems. Specifically, the analogous "1-bromo-3,3-bis(2-bromoethyl)alkanes" have been identified as effective precursors for the synthesis of 4-substituted quinuclidines and 1-phosphabicyclo[2.2.2]octanes. This strongly suggests that this compound can serve as a valuable starting material for similar bicyclic structures.

The synthesis of a quinuclidine (B89598) derivative would involve the reaction of this compound with a primary amine. The reaction likely proceeds through a series of intermolecular and intramolecular nucleophilic substitutions, ultimately leading to the formation of the rigid bicyclo[2.2.2]octane core with a nitrogen atom at one of the bridgehead positions.

Similarly, the synthesis of phosphabicyclo[2.2.2]octanes can be achieved by reacting this compound with a primary phosphine. The resulting phosphonium (B103445) salts can then undergo intramolecular cyclization to yield the desired bicyclic phosphine. These heterocyclic systems are of interest in medicinal chemistry and as ligands in coordination chemistry.

PrecursorReagentHeterocyclic Product
This compoundPrimary Amine (R-NH₂)4-(Substituted)-1-azabicyclo[2.2.2]octane (Quinuclidine derivative)
This compoundPrimary Phosphine (R-PH₂)4-(Substituted)-1-phosphabicyclo[2.2.2]octane

Branched and Dendrimeric Architectures

The tetrafunctionality of this compound makes it an excellent candidate to serve as a central core molecule for the synthesis of dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The synthesis of dendrimers typically follows a divergent or convergent approach.

In a divergent synthesis starting from this compound as the generation 0 (G0) core, the four bromine atoms can be substituted by a monomer unit that contains more than one reactive group. For example, reaction with an excess of a triamine could lead to a first-generation (G1) dendrimer with eight terminal amine groups. Subsequent reactions with a suitable branching monomer would then lead to higher generations with an exponential increase in the number of terminal functional groups.

The structural similarity to pentaerythritol (B129877) tetrabromide, a known core molecule in dendrimer synthesis, further supports the potential of this compound in this field. The resulting dendrimers could find applications in areas such as drug delivery, catalysis, and materials science.

Dendrimer GenerationNumber of Terminal GroupsPotential Functional Group
G0 (Core)4Bromide (-Br)
G18Amine (-NH₂)
G216Amide (-CONH-R)
G332Ester (-COOR)

Polymer Chemistry

In addition to its use in the synthesis of discrete molecules, this compound also holds promise as a versatile building block in polymer chemistry. Its four reactive sites allow it to function as a monomer in polymerization reactions or as a cross-linking agent to create polymer networks.

Utilization as Monomers in Polymerization Reactions (e.g., polyethers via nucleophilic substitution)

This compound can act as a tetrafunctional monomer in step-growth polymerization reactions. For example, in the presence of a difunctional nucleophile such as a diol or a bisphenol, it can undergo nucleophilic substitution reactions to form highly branched polyethers. The Williamson ether synthesis is a common method for the formation of such polymers.

The reaction of this compound with a diol, such as hydroquinone (B1673460) or bisphenol A, in the presence of a base would lead to the formation of a three-dimensional polyether network. The properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength, would be highly dependent on the nature of the diol used and the degree of cross-linking.

Cross-linking Agents for Polymer Networks

The tetrafunctionality of this compound makes it an effective cross-linking agent for various polymers. By introducing this molecule into a pre-existing polymer with nucleophilic side chains (e.g., polyvinyl alcohol, polyamines), covalent cross-links can be formed, leading to the creation of a robust polymer network.

The degree of cross-linking can be controlled by the amount of this compound added. This, in turn, influences the physical properties of the resulting material, such as its swelling behavior, elasticity, and thermal resistance. For example, its use as a cross-linker in hydrogel synthesis could lead to materials with tailored properties for applications in drug delivery or tissue engineering. The structural similarity to pentaerythritol-based cross-linking agents suggests its potential efficacy in forming stable and well-defined polymer networks.

Polymer TypeCross-linking ReactionResulting MaterialPotential Application
Polyvinyl alcoholNucleophilic substitution with hydroxyl groupsCross-linked hydrogelDrug delivery, tissue engineering
PolyamineNucleophilic substitution with amine groupsCross-linked thermosetAdhesives, coatings
Polystyrene with nucleophilic groupsFriedel-Crafts alkylation or substitutionCross-linked resinIon-exchange, catalysis support

Incorporation into Polymer Backbones for Property Modulation

The tetrafunctional nature of this compound makes it a candidate for use as a monomer or cross-linking agent in polymer synthesis. By reacting with suitable co-monomers (e.g., diamines, diols, or dithiols), it can be incorporated into polymer backbones, such as polyethers, polyamines, or polythioethers. The high bromine content of the molecule can impart specific properties to the resulting materials.

The primary role of incorporating such polyhalogenated compounds is often to enhance flame retardancy. wikipedia.org The bromine atoms can act as radical traps during combustion, interrupting the chemical chain reactions of fire. Furthermore, the dense, compact structure originating from the central quaternary carbon atom can influence the physical properties of the polymer. Its incorporation could lead to increased rigidity, thermal stability, and chemical resistance in the final polymer. The ability to form a highly cross-linked network can result in materials with high durability and hardness, suitable for specialized industrial applications. libretexts.org

Table 1: Potential Property Modulation in Polymers by Incorporating this compound

PropertyEffect of IncorporationRationale
Flame Retardancy IncreasedHigh bromine content acts to quench combustion radicals.
Thermal Stability IncreasedThe quaternary carbon center can create a rigid polymer network, increasing the energy required for thermal decomposition.
Chemical Resistance EnhancedThe stable carbon-bromine bonds and potential for high cross-link density can reduce susceptibility to chemical attack. libretexts.org
Hardness/Rigidity IncreasedActs as a cross-linking agent, leading to a more rigid three-dimensional polymer network.
Glass Transition Temp (Tg) IncreasedCross-linking restricts polymer chain mobility, thereby raising the glass transition temperature.

Building Blocks for Complex Chemical Synthesis

Alkyl halides are fundamental electrophilic reagents widely used for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules. nih.govenamine.net With four primary alkyl bromide functionalities, this compound serves as a powerful building block for constructing intricate molecular architectures.

Halogenated compounds are essential designer molecules in the pharmaceutical industry. nih.gov The structure of this compound is particularly suited for the synthesis of complex scaffolds, such as spirocycles or other polycyclic systems, which are of great interest in medicinal chemistry. Reaction with dinucleophiles, such as catechols, diamines, or amino alcohols, can lead to the formation of medium-sized heterocyclic rings, which are important components of many biologically active compounds. nih.gov

For instance, intramolecular cyclization reactions following initial substitutions could yield novel carbocyclic and heterocyclic frameworks. The unique spatial arrangement of the four bromoethyl arms could be exploited to create sterically hindered environments around a central core, a strategy sometimes used to enhance the selectivity or stability of drug candidates. researchgate.net

Table 2: Potential Heterocyclic Scaffolds from this compound

DinucleophilePotential Heterocyclic Product ClassSignificance in Medicinal Chemistry
Ethylenediamine Diazaspiro compounds / Polycyclic diaminesCore structures in various therapeutic agents, including receptor antagonists and enzyme inhibitors.
Catechol (1,2-dihydroxybenzene) Crown ether analogues / Spiro-dioxepanesUsed as ionophores, phase-transfer catalysts, and components of complex natural products.
Hydrazine Polycyclic pyridazine (B1198779) derivativesPrecursors for a range of bioactive compounds with antimicrobial and antihypertensive properties.
Malononitrile Spirocyclic carbocycles with cyano groupsVersatile intermediates for the synthesis of a wide array of more complex pharmaceutical targets.

In agrochemical research, novel molecular scaffolds are continuously sought to develop new herbicides, pesticides, and fungicides. researchgate.net The polyhalogenated nature of this compound makes it a potential precursor for active agrochemical ingredients. unacademy.com Its derivatization could lead to compounds with tailored lipophilicity and metabolic stability, which are key parameters for effective agrochemicals.

In material science, this compound can be used to synthesize specialized molecules. For example, its reaction with aromatic thiols could produce materials with high refractive indices. Complete substitution with azide (B81097) or cyanide nucleophiles would yield high-energy materials or precursors to unique nitrogen-rich ligands for coordination chemistry. The high density imparted by the four bromine atoms also makes it a candidate for creating dense materials.

Directed Functionalization at Specific Bromine Centers

A significant challenge and opportunity in using this compound lies in controlling the reactivity of its four equivalent bromine centers. Achieving selective functionalization is key to unlocking its full potential as a versatile synthetic building block.

All four bromine atoms are on primary carbons, which generally favor SN2-type reactions. quora.comstackexchange.comwyzant.com The reactivity of these sites is chemically equivalent. Therefore, achieving selective monosubstitution is a significant synthetic challenge that relies heavily on controlling reaction stoichiometry and conditions. By using a limited amount of a nucleophile (one equivalent or less), a statistical mixture of mono-, di-, tri-, and tetra-substituted products, along with unreacted starting material, is expected. Careful reaction monitoring and purification would be essential to isolate the desired monosubstituted product.

Conversely, multi-substitution can be readily achieved by using a stoichiometric excess of the nucleophile. Complete substitution to yield a tetra-substituted product would be the expected outcome under these conditions. Partial multi-substitution (e.g., selective disubstitution) would face similar statistical challenges as monosubstitution.

Table 3: Predicted Product Distribution in Nucleophilic Substitution Reactions

Molar Ratio (Nucleophile : Substrate)Expected Major Product(s)Synthetic Utility
< 1 : 1 Mixture of unreacted, mono-, and di-substituted productsIsolation of mono-substituted product for subsequent, different functionalization.
~ 2 : 1 Mixture dominated by di- and tri-substituted productsPotential for creating symmetrically di-functionalized scaffolds.
≥ 4 : 1 Tetra-substituted productCreation of fully functionalized, symmetrical molecules.

Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others. bham.ac.ukjocpr.com While typically applied to functional groups like alcohols or amines, the concept can be adapted to differentiate the reactive sites of this compound. This would involve a multi-step process where the bromine atoms are converted into different functionalities with distinct reactivities.

A hypothetical orthogonal strategy could involve:

Initial Substitution: Reacting the starting material with two equivalents of a nucleophile that itself contains a protected functional group (e.g., a protected thiol).

Modification of Remaining Sites: The two remaining C-Br bonds could then be reacted with a different nucleophile.

Deprotection: In the final step, the protecting group on the first nucleophile is removed, revealing the initial functional group.

This approach allows for the synthesis of complex, unsymmetrical molecules from a symmetrical starting material. Another strategy could involve converting two of the bromide groups to a more reactive halide, such as iodide, via a Finkelstein reaction. The resulting dibromo-diiodo intermediate would have two sites of enhanced reactivity, allowing for selective reaction at the C-I bonds while the C-Br bonds remain intact under specific conditions.

Table 4: Hypothetical Orthogonal Functionalization Strategy

StepReactionReagentsIntermediate/Product
1. Initial Substitution Selective di-iodination (Finkelstein reaction)2 eq. Sodium Iodide (NaI) in Acetone (B3395972)1,5-Dibromo-3,3-bis(2-iodoethyl)pentane
2. First Functionalization Substitution at the more reactive C-I centers2 eq. Nucleophile A (e.g., Sodium Azide)1,5-Dibromo-3,3-bis(2-azidoethyl)pentane
3. Second Functionalization Substitution at the remaining C-Br centers2 eq. Nucleophile B (e.g., Sodium Cyanide)1,5-Dicyano-3,3-bis(2-azidoethyl)pentane

This step-wise approach, leveraging differential reactivity, embodies the principles of orthogonal synthesis to build molecular complexity in a controlled manner. fiveable.menih.gov

Spectroscopic and Structural Characterization Techniques for 1,5 Dibromo 3,3 Bis 2 Bromoethyl Pentane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule with the complexity of 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their relative numbers, and their neighboring protons. In the case of this compound, the highly symmetrical structure would lead to a relatively simple ¹H NMR spectrum.

Due to the C2 symmetry of the molecule, the four bromoethyl groups are chemically equivalent. Within each bromoethyl group, the two methylene (B1212753) groups (-CH₂-) are distinct. The protons on the carbon adjacent to the quaternary carbon (C1' and C1'') would appear as one signal, and the protons on the carbon bearing the bromine atom (C2' and C2'') would appear as another. Both signals would be expected to be triplets due to coupling with the adjacent methylene group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-CH₂ -C(CH₂CH₂Br)₂ ~1.8-2.2 t

Note: These are predicted values based on standard chemical shift increments. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, four distinct carbon signals would be expected, corresponding to the quaternary carbon, the two methylene carbons of the bromoethyl groups, and the terminal methylene carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Quaternary Carbon (-C -(CH₂CH₂Br)₄) ~45-55
Methylene Carbon (-C H₂-C(CH₂CH₂Br)₂) ~35-45

Note: These are predicted values based on standard chemical shift increments. Actual experimental values may vary.

For unambiguous assignment of the ¹H and ¹³C NMR spectra, especially for more complex derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. In the COSY spectrum of this compound, a cross-peak would be observed between the signals of the two different methylene groups of the bromoethyl chain, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. This would allow for the definitive assignment of the proton signals to their corresponding carbon signals.

When this compound is used as a precursor to synthesize phosphorus-containing derivatives, such as phosphonium (B103445) salts, ³¹P NMR spectroscopy becomes a crucial analytical tool. The chemical shift in a ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus atom.

For instance, the reaction of this compound with a phosphine, such as triphenylphosphine, would result in the formation of a tetraphosphonium salt. The ³¹P NMR spectrum of such a derivative would be expected to show a single signal, confirming the formation of a single phosphorus-containing species. The chemical shift of this signal would be indicative of the formation of a quaternary phosphonium salt.

Table 3: Representative ³¹P NMR Chemical Shifts for Alkyltriphenylphosphonium Bromides

Compound Chemical Shift (δ, ppm)
(3-bromopropyl)triphenylphosphonium bromide 24.20

Note: Data is for illustrative purposes to show typical chemical shift ranges for similar structures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, which causes the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule.

For this compound, the molecular ion peak ([M]⁺) would be expected, although it may be weak due to the facile fragmentation of the polyhalogenated structure. The presence of bromine would be readily identified by the characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

The fragmentation of the molecular ion would likely proceed through the loss of bromine radicals (•Br) and bromoethyl radicals (•CH₂CH₂Br). Key fragmentation pathways would include:

Loss of a bromine atom: [M - Br]⁺

Loss of a bromoethyl group: [M - CH₂CH₂Br]⁺

Cleavage of C-C bonds in the pentane (B18724) backbone.

The analysis of the isotopic patterns of the fragment ions would be crucial in determining the number of bromine atoms in each fragment.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

Fragment Ion Description
[C₉H₁₆Br₄]⁺ Molecular Ion
[C₉H₁₆Br₃]⁺ Loss of a Bromine atom
[C₇H₁₁Br₃]⁺ Loss of a Bromoethyl radical

Note: The m/z values for these fragments would show characteristic isotopic patterns due to the presence of multiple bromine atoms.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high precision. For this compound (C₉H₁₆Br₄), HRMS provides an experimental mass-to-charge ratio (m/z) that can be compared to a theoretically calculated exact mass. nih.gov

The presence of four bromine atoms in the molecule creates a highly characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). youtube.com This results in a distinctive cluster of peaks in the mass spectrum for the molecular ion, with the relative intensities of the peaks following a binomial distribution. This pattern is a powerful diagnostic feature for identifying bromine-containing compounds. chromatographyonline.com The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, and ⁷⁹Br), for C₉H₁₆Br₄ is 439.79855 Da. nih.gov HRMS instruments can resolve these isotopic peaks, and the measured mass can confirm the molecular formula with a high degree of confidence.

PropertyValue
Molecular FormulaC₉H₁₆Br₄
Average Mass443.84 g/mol
Monoisotopic Mass439.79855 Da
Calculated Exact Mass (M)439.79855 (for C₉H₁₆⁷⁹Br₄)
M+2 Isotopologue Mass441.7965 (for C₉H₁₆⁷⁹Br₃⁸¹Br₁)
M+4 Isotopologue Mass443.7944 (for C₉H₁₆⁷⁹Br₂⁸¹Br₂)
M+6 Isotopologue Mass445.7924 (for C₉H₁₆⁷⁹Br₁⁸¹Br₃)
M+8 Isotopologue Mass447.7903 (for C₉H₁₆⁸¹Br₄)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing complex mixtures, allowing for the separation, identification, and quantification of individual components. libretexts.org

In the context of this compound, LC-MS could be used to analyze its purity, identify any synthetic byproducts, or study its degradation products. A reversed-phase HPLC column would likely be used to separate the nonpolar compound from more polar impurities. The eluent would be directed into the mass spectrometer, where detection could be performed in several ways. A full scan would reveal the characteristic isotopic cluster of the molecular ion. Alternatively, selected ion monitoring (SIM) could be used for enhanced sensitivity and specificity by targeting the specific m/z values of the expected isotopologues of the compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. uni-siegen.de These methods are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational energies of their chemical bonds. ksu.edu.sa

Vibrational Analysis for Functional Group Identification

For this compound, the key functional groups are the alkane backbone (C-C and C-H bonds) and the carbon-bromine (C-Br) bonds.

C-H vibrations : The spectra would be dominated by C-H stretching vibrations, typically appearing in the 2850-3000 cm⁻¹ region. libretexts.org C-H bending vibrations for the methylene (-CH₂-) groups are also expected around 1400-1470 cm⁻¹. libretexts.org

C-Br vibrations : The C-Br stretching vibrations are particularly diagnostic for this molecule. These bonds are expected to produce strong absorptions in the far-infrared or "fingerprint" region of the spectrum, typically between 690 cm⁻¹ and 515 cm⁻¹. The presence of multiple C-Br bonds would likely result in several bands in this region.

While IR spectroscopy relies on a change in the dipole moment during a vibration, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, Raman spectroscopy is often complementary to IR, providing information on symmetric vibrations that may be weak or absent in the IR spectrum.

Vibrational ModeExpected Frequency Range (cm⁻¹)
C-H Stretch (Alkyl)2850 - 3000
C-H Bend (Methylene)1400 - 1470
C-Br Stretch515 - 690

X-ray Diffraction (XRD) Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For this compound, a single-crystal XRD experiment would involve irradiating a suitable crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms (except hydrogen, which is often difficult to locate) can be determined with high precision. This analysis yields the definitive connectivity and solid-state structure of the molecule. The crystal structure of this compound has been determined and is available in the Cambridge Structural Database.

Conformational Analysis in Crystalline State

The data from single-crystal XRD allows for a detailed conformational analysis of the molecule as it exists in the crystal lattice. maricopa.edu For an acyclic, flexible molecule like this compound, this involves determining the torsion (or dihedral) angles around all the C-C single bonds. libretexts.orgyoutube.com The analysis reveals how the four bromoethyl "arms" are oriented relative to each other and the central pentane core. This specific arrangement is the result of minimizing steric hindrance and optimizing intermolecular packing forces within the crystal. The observed conformation represents a low-energy state for the molecule in the solid phase, providing critical insight into its steric properties and potential intermolecular interactions.

Structural ParameterInformation Provided by XRD
Unit Cell DimensionsSize and shape of the repeating crystal unit
Space GroupSymmetry of the crystal lattice
Atomic CoordinatesPrecise position of each atom in the unit cell
Bond LengthsInternuclear distances (e.g., C-C, C-H, C-Br)
Bond AnglesAngles between adjacent bonds (e.g., C-C-C, H-C-H)
Torsion AnglesDihedral angles defining the molecular conformation

Chromatographic Methods for Purification and Analysis

Chromatography encompasses a suite of powerful analytical techniques used to separate, identify, and quantify components in a mixture. For a highly functionalized, non-volatile molecule like this compound, different chromatographic approaches are employed to assess its purity and to characterize the macromolecules it may form.

Gas Chromatography (GC) is a premier technique for assessing the purity of volatile and semi-volatile compounds. For high-boiling point halogenated molecules such as this compound, specific GC configurations are required for accurate analysis. The technique is instrumental in monitoring the progress of its synthesis, allowing for the detection of starting materials, intermediates, and byproducts.

Due to the presence of four bromine atoms, an Electron Capture Detector (ECD) is exceptionally well-suited for this analysis. The ECD offers high sensitivity and selectivity for electrophilic compounds like polybrominated alkanes, enabling the detection of trace-level impurities. gcms.cztdi-bi.com A typical analysis involves injecting a dilute solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and a stationary phase coated on the column walls. A temperature-programmed oven is essential to ensure the elution of high-boiling point compounds in a reasonable timeframe. tdi-bi.comlabrulez.com

Key GC-ECD Parameters:

Column: A low-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often used for separating halogenated hydrocarbons. tdi-bi.com These columns provide good thermal stability and resolution.

Injection: A splitless injection mode is preferred to transfer the maximum amount of analyte onto the column, which is crucial for trace impurity analysis. tdi-bi.com A high injector temperature is necessary to ensure complete vaporization without causing thermal degradation.

Oven Program: A gradient temperature program is employed, starting at a moderate temperature to separate any volatile impurities and ramping up to a high final temperature to elute the main compound and any heavier byproducts.

Detector: The ECD is highly sensitive to the bromine atoms, making it the detector of choice. gcms.czresearchgate.net It requires a makeup gas, typically nitrogen or an argon-methane mixture. gcms.cz

Table 1: Representative GC-ECD Conditions for Purity Analysis of this compound

ParameterValue
Instrument Gas Chromatograph with Electron Capture Detector (GC-ECD)
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Splitless Mode, Temperature: 280°C
Carrier Gas Helium, Constant Flow: 1.2 mL/min
Oven Program Initial: 150°C (hold 2 min), Ramp: 15°C/min to 300°C, Final Hold: 10 min
Detector ECD, Temperature: 320°C
Makeup Gas Nitrogen, Flow Rate: 30 mL/min
Sample Preparation 10 µg/mL in Isooctane
Injection Volume 1 µL

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for compounds that are not sufficiently volatile or are thermally labile. While this compound can be analyzed by GC, HPLC offers an alternative method for purity verification, especially for identifying non-volatile impurities.

A significant challenge for analyzing this compound by HPLC is the lack of a strong ultraviolet (UV) chromophore, rendering standard UV detectors less effective. veeprho.com To overcome this, a universal detector such as a Refractive Index (RI) detector can be employed. tandfonline.comlcms.cz An RI detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. chromatographyonline.com This approach is suitable for isocratic separations where the mobile phase composition remains constant. scioninstruments.com

Reversed-phase HPLC is a common mode for separating non-polar to moderately polar compounds. A C18 (ODS) column is typically used, where separation is based on the hydrophobic partitioning of the analyte between the non-polar stationary phase and a polar mobile phase. tandfonline.com

Key HPLC-RI Parameters:

Column: A C18 stationary phase with a standard particle size (e.g., 5 µm) provides good efficiency and resolving power for small molecules.

Mobile Phase: A mixture of organic solvent (like acetonitrile (B52724) or methanol) and water is used. The ratio is optimized to achieve adequate retention and separation. The separation must be isocratic due to the nature of RI detection. chromatographyonline.com

Detector: An RI detector is essential for detecting non-UV-absorbing analytes. The detector and column must be thermostatted to minimize baseline drift, as refractive index is highly sensitive to temperature changes. chromatographyonline.com

Table 2: Illustrative HPLC-RI Conditions for Purity Assessment of this compound

ParameterValue
Instrument High-Performance Liquid Chromatograph with Refractive Index Detector (HPLC-RI)
Column C18 (ODS), 250 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile/Water (90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector Refractive Index (RI) Detector, Cell Temperature: 35°C
Sample Preparation 1 mg/mL in Acetonitrile
Injection Volume 20 µL

When this compound is used as a monomer or cross-linking agent to synthesize polymeric materials, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for characterizing the resulting polymer's molecular weight distribution. wikipedia.orglcms.cz

GPC separates molecules based on their hydrodynamic volume in solution. wikipedia.org A dissolved polymer sample is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute first, while smaller chains permeate the pores to varying extents and elute later. This process effectively sorts the polymer molecules by size. slideshare.net

The system is calibrated using a series of well-characterized polymer standards (e.g., polystyrene) of narrow molecular weight distribution. wikipedia.org This calibration curve relates elution volume to molecular weight, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. lcms.cz

Key GPC Parameters:

Columns: A set of GPC columns with a range of pore sizes is used to cover a broad molecular weight range. Polystyrene-divinylbenzene (PS-DVB) is a common column packing material. lcms.cz

Mobile Phase: Tetrahydrofuran (THF) is a widely used solvent for a variety of polymers and is suitable for this analysis. ucsb.eduazom.com

Detector: A differential RI detector is the most common detector in GPC as its response is proportional to the concentration of the polymer. nih.gov

Calibration: Narrow polystyrene standards are used to generate a calibration curve for determining relative molecular weights.

Table 3: Typical GPC Conditions for the Analysis of a Polymer Derived from this compound

ParameterValue
Instrument Gel Permeation Chromatography System with RI Detector
Columns 2 x PS-DVB Mixed-Bed Columns (e.g., 300 x 7.5 mm)
Mobile Phase/Eluent Tetrahydrofuran (THF), HPLC Grade
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detector Differential Refractive Index (RI) Detector
Sample Preparation Polymer dissolved in THF at 2 mg/mL, filtered through a 0.45 µm filter
Injection Volume 100 µL
Calibration Narrow Polystyrene Standards (ranging from 500 to 2,000,000 g/mol )

Theoretical and Computational Chemistry Approaches to 1,5 Dibromo 3,3 Bis 2 Bromoethyl Pentane

Quantum Chemical Calculations

Quantum chemical methods, grounded in the principles of quantum mechanics, offer a detailed description of the electronic behavior within a molecule. These calculations can predict a wide range of properties, from bond characteristics to spectroscopic features.

Electronic Structure and Bonding Analysis

The electronic structure of 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane is fundamentally that of a saturated alkane framework, significantly perturbed by the presence of four electronegative bromine atoms. A quantum chemical analysis, typically employing Density Functional Theory (DFT), would reveal a notable polarization of the carbon-bromine (C-Br) bonds. The high electronegativity of bromine induces a partial positive charge (δ+) on the attached carbon atoms and a partial negative charge (δ-) on the bromine atoms.

This charge distribution has a cascading inductive effect, influencing the polarity of adjacent carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds, albeit to a lesser extent. An analysis of the molecular orbitals would show that the Highest Occupied Molecular Orbital (HOMO) is likely to have significant contributions from the lone pair electrons of the bromine atoms. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) would be expected to be an antibonding orbital, likely associated with the C-Br bonds (σ*). The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity, particularly towards nucleophiles.

Table 1: Hypothetical Mulliken Atomic Charges for this compound

AtomCharge (a.u.)
C (quaternary)+0.15
CH2 (pentane backbone)+0.05
CH2 (bromoethyl group, adjacent to C-Br)+0.10
Br-0.25

Note: This data is illustrative and represents typical values expected from a DFT calculation.

Conformational Energy Landscapes and Stability

A systematic conformational search, followed by geometry optimization and energy calculation at a quantum chemical level (e.g., B3LYP/6-31G*), would identify numerous local energy minima. The global minimum would represent the most stable conformation, likely one that minimizes steric clashes by orienting the four bromoethyl arms away from each other in a staggered arrangement. The relative energies of other stable conformers would determine their population at a given temperature, according to the Boltzmann distribution. The transition states connecting these minima would reveal the energy barriers to conformational changes.

Table 2: Hypothetical Relative Energies of Stable Conformers

ConformerDescriptionRelative Energy (kcal/mol)
AGlobal Minimum (fully staggered)0.0
BGauche interaction between two bromoethyl groups+1.2
CEclipsed interaction along a C-C bond+4.5

Note: This data is hypothetical and serves to illustrate the expected energy differences between conformers.

Vibrational Frequency Analysis for Spectroscopic Assignment

Vibrational frequency analysis, performed computationally, is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be obtained.

For this compound, the calculated vibrational spectrum would be characterized by several key features. The C-H stretching vibrations would appear in the typical region of 2850-3000 cm⁻¹. The C-C bond stretching and various bending modes (scissoring, wagging, twisting) would populate the fingerprint region (below 1500 cm⁻¹). Of particular diagnostic importance would be the C-Br stretching vibrations, which are expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. The presence of multiple C-Br bonds would likely lead to a complex pattern of absorptions in this region.

Molecular Mechanics and Dynamics Simulations

While quantum chemical calculations provide high accuracy for smaller systems or single conformations, molecular mechanics and dynamics are better suited for exploring the vast conformational space and dynamic behavior of large, flexible molecules over time.

Conformational Searching and Energy Minimization (e.g., MM2)

Molecular mechanics (MM) methods employ a classical-mechanical force field to describe the potential energy of a molecule as a function of its atomic coordinates. Force fields like MM2 or MMFF are parameterized to reproduce experimental or high-level quantum chemical data for bond lengths, bond angles, torsional angles, and non-bonded interactions (van der Waals forces and electrostatic interactions).

A conformational search using molecular mechanics would involve systematically or randomly sampling different torsional angles and then performing an energy minimization to find the nearest local minimum on the potential energy surface. This approach is computationally much less expensive than quantum chemical methods, allowing for a more exhaustive exploration of the possible conformations. The resulting low-energy conformers can then be further analyzed or refined using more accurate quantum chemical calculations.

Dynamic Behavior and Flexibility of the Molecular Structure

Molecular dynamics (MD) simulations provide a time-resolved picture of a molecule's motion. By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of each atom over time, revealing the dynamic interplay of different conformations and the flexibility of the molecular structure.

An MD simulation of this compound would illustrate the constant motion of the bromoethyl arms, rotating around the C-C single bonds. The simulation could reveal the timescales of conformational transitions, for instance, how quickly the molecule can interconvert between different staggered and gauche forms. Analysis of the atomic trajectories can also provide information about the spatial volume occupied by the molecule and the accessible range of motion for different parts of the structure. This information is crucial for understanding how the molecule might interact with other molecules or its environment.

Reaction Mechanism Predictions and Energy Barriers

Computational chemistry provides powerful tools for elucidating the potential reaction mechanisms of molecules like this compound. As a polyhalogenated alkane, this compound can theoretically undergo several reaction types, including nucleophilic substitution (S({N})1 and S({N})2) and elimination (E1 and E2) reactions. libretexts.orglibretexts.orgwou.edu The specific pathway that is favored depends on various factors, including the structure of the substrate, the nature of the attacking reagent, and the solvent used.

Theoretical methods, most notably Density Functional Theory (DFT), are employed to map the potential energy surface of a proposed reaction. nih.govstanford.edu This process involves calculating the energy of the system as the reactants are converted into products. A key output of this analysis is the determination of the reaction's activation energy (energy barrier), which is the minimum energy required for the reaction to occur. fossee.in A lower activation energy corresponds to a faster reaction rate. By comparing the calculated activation energies for different competing pathways, chemists can predict which mechanism is most likely to occur under a given set of conditions.

Transition State Characterization

The transition state is a critical concept in reaction mechanism studies. It represents the highest energy point along the reaction coordinate—a fleeting, unstable molecular arrangement that is the point of no return between reactants and products. fossee.inmit.edu Due to their transient nature, transition states are nearly impossible to observe experimentally. Computational chemistry, however, allows for their precise characterization.

Locating a transition state computationally involves finding a first-order saddle point on the potential energy surface. This is a point that is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other directions. A key confirmation of a true transition state structure is a vibrational frequency analysis, which must yield exactly one imaginary frequency. nih.govcomputationalscience.org The motion corresponding to this imaginary frequency represents the vibration of the molecule along the reaction coordinate, effectively showing the atoms moving from the reactant geometry towards the product geometry. Modern machine learning models are also being developed to predict transition state structures more rapidly than traditional quantum chemistry methods. mit.edu

Table 1: Hypothetical Transition State Data for an S(_{N})2 Reaction of this compound with a Nucleophile (Nu)

ParameterValueDescription
Reaction R-CH({2})Br + Nu → [Nu---CH({2})---Br] → R-CH({2})Nu + BrS(_{N})2 displacement at a primary carbon.
Imaginary Frequency -350 cmThe single imaginary frequency confirms the structure as a true transition state. The negative sign indicates it is not a true vibration.
C-Nu Bond Length 2.25 ÅThe bond between the incoming nucleophile and the carbon is partially formed.
C-Br Bond Length 2.30 ÅThe bond between the carbon and the leaving bromide group is partially broken (longer than a typical C-Br single bond).
Activation Energy (Gas Phase) 25.0 kcal/molThe calculated energy barrier for the reaction to proceed in the absence of solvent.

Solvent Effects on Reaction Energetics

The choice of solvent can dramatically alter the rate and even the mechanism of a chemical reaction. acs.orgwikipedia.org Computational models account for these effects in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. wikipedia.orggithub.io

Explicit Solvent Models: This method involves including a number of individual solvent molecules in the calculation. While more computationally expensive, this approach can capture specific interactions like hydrogen bonding between the solvent and the solute.

Solvents influence reaction energetics by differentially stabilizing the reactants, the transition state, and the products. For instance, polar protic solvents can stabilize the leaving group (e.g., Br) in an S({N})1 reaction through hydrogen bonding, thereby lowering the activation energy. ncert.nic.in Conversely, polar aprotic solvents are often preferred for S({N})2 reactions as they solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. wikipedia.org Computational analysis of these interactions is crucial for predicting reaction outcomes in different chemical environments.

Table 2: Hypothetical Effect of Solvent on the Activation Energy of a Reaction of this compound

SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)Rationale
Gas Phase 125.0Baseline calculation without solvent stabilization.
Acetonitrile (B52724) 3720.5A polar aprotic solvent that can stabilize charged transition states. wikipedia.org
Dimethyl Sulfoxide (B87167) (DMSO) 4719.8A highly polar aprotic solvent providing significant stabilization of polar transition states. wikipedia.org
Water 7818.2A polar protic solvent that strongly stabilizes charged species and leaving groups through hydrogen bonding. wikipedia.orgncert.nic.in

Prediction of Spectroscopic Parameters

Computational chemistry is an indispensable tool for predicting the spectroscopic properties of molecules. These predictions are vital for interpreting experimental spectra and confirming the structure of newly synthesized compounds. nih.govnih.gov

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum mechanical methods, particularly DFT, can accurately predict both ¹H and ¹³C NMR chemical shifts. beilstein-journals.org The process involves calculating the magnetic shielding tensor for each nucleus in the molecule. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts that can be directly compared to experimental data.

For accurate predictions, calculations often employ specialized functionals and basis sets that have been optimized for NMR calculations. github.io Furthermore, it is crucial to account for the molecule's conformational flexibility by calculating the spectra for all low-energy conformers and then averaging the results based on their Boltzmann population distribution. nih.govgithub.io Including an implicit solvent model in the calculation is also standard practice to better replicate experimental conditions. github.io

Table 3: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomSymmetryPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1, C5, C7, C8 Equivalent Primary34.534.2
C2, C4, C6, C9 Equivalent Secondary40.139.8
C3 Quaternary45.244.9

Infrared and Raman Spectra Simulations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govresearchgate.netsemanticscholar.org Computational simulations of these spectra begin with a geometry optimization of the molecule, followed by a calculation of its vibrational frequencies.

The output of this calculation provides a list of all vibrational modes and their corresponding frequencies (in cm). For IR spectra, the calculation also provides the intensity of each absorption band, which relates to the change in the molecule's dipole moment during that vibration. For Raman spectra, the scattering activity is calculated instead. nih.govnih.gov By plotting these frequencies and their intensities, a theoretical spectrum can be generated that aids in the assignment of bands in an experimental spectrum.

Table 4: Predicted Dominant Vibrational Frequencies for Key Functional Groups in this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm)Expected IR IntensityExpected Raman Intensity
C-H Stretch -CH({2})-2850 - 2960Medium-StrongMedium-Strong
C-H Bend (Scissoring) -CH(_{2})-1450 - 1470MediumMedium
C-C Stretch Alkane Skeleton800 - 1200WeakMedium
C-Br Stretch Bromoalkane500 - 650StrongStrong

Design of Novel Derivatives

Computational chemistry plays a pivotal role in the rational design of novel molecules with desired properties, a field often referred to as computer-aided molecular design. researchgate.netnih.gov This approach allows for the in silico evaluation of potential derivatives before committing resources to their synthesis and testing. mdpi.com

Starting with the scaffold of this compound, a medicinal or materials chemist could propose numerous structural modifications to tune its properties. For example, one might investigate:

Altering Reactivity: Replacing the bromine atoms with other halogens (fluorine, chlorine) or different leaving groups to modify the molecule's susceptibility to substitution or elimination reactions.

Modifying Physical Properties: Changing the length or branching of the carbon backbone to alter properties like solubility, melting point, or thermal stability.

Introducing New Functionality: Adding new functional groups to impart specific biological activity or material characteristics.

Each proposed derivative can be built and evaluated computationally. The methods described in the previous sections—calculating reaction energy barriers, predicting NMR spectra, and simulating IR/Raman frequencies—can be used to create a detailed profile of each virtual compound. This allows for a systematic screening of many potential structures, enabling researchers to prioritize the synthesis of only the most promising candidates. nih.gov

Table 5: Hypothetical In Silico Screening of Novel Derivatives

Compound NameModification from Parent StructurePredicted Property of InterestRationale for Design
Parent Compound This compoundActivation Energy for S({N})2: 25.0 kcal/molBaseline for comparison.
Derivative A Bromine atoms replaced with ChlorineActivation Energy for S({N})2: 27.5 kcal/molC-Cl bond is stronger than C-Br, leading to a less reactive compound.
Derivative B Bromine atoms replaced with IodineActivation Energy for S({N})2: 22.1 kcal/molC-I bond is weaker, making the derivative a more reactive alkylating agent.
Derivative C One bromoethyl group replaced with a hydroxyl groupIncreased water solubility (predicted)To create an amphiphilic molecule for potential biological applications.

In Silico Screening for Targeted Reactivity

In silico screening involves the use of computational models to predict the chemical and physical properties of a molecule and its potential reactivity in various chemical environments. For a highly functionalized molecule such as this compound, these methods can be employed to identify the most likely sites of reaction and to predict the types of reactions that are favored.

Computational approaches such as Density Functional Theory (DFT) can be utilized to calculate molecular properties that are indicative of reactivity. These properties include electron density distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. For instance, the carbon atoms bonded to bromine atoms are expected to be electrophilic due to the electron-withdrawing nature of bromine. wikipedia.org Computational models can quantify this electrophilicity and predict the susceptibility of these sites to nucleophilic attack.

The reactivity of organobromine compounds is intermediate between that of organochlorines and organoiodines, offering a balance of reactivity and stability. wikipedia.org In the case of this compound, the presence of four bromine atoms presents multiple potential reaction sites. In silico screening can help to differentiate the reactivity of the primary bromine atoms on the pentane (B18724) backbone versus those on the ethyl side chains. This differentiation is crucial for designing selective chemical transformations.

Hypothetical screening data for the targeted reactivity of this compound could be generated to predict its behavior in common organic reactions. For example, the likelihood of undergoing nucleophilic substitution (SN1 or SN2) or elimination (E1 or E2) reactions can be assessed. youtube.comnumberanalytics.com The primary nature of the carbon-bromine bonds suggests a propensity for SN2 reactions with strong nucleophiles and minimal steric hindrance, while the potential for E2 elimination exists with strong, bulky bases. chemistryconnected.com

Table 1: Hypothetical In Silico Screening Results for Reactivity of this compound

Reaction TypePredicted Reactivity Score (out of 10)Favored ConditionsPotential Products
SN28Strong, non-bulky nucleophiles (e.g., CN-, OH-)Tetra-substituted products
SN12Weak nucleophiles, polar protic solventsUnlikely due to primary carbocation instability
E27Strong, bulky bases (e.g., t-BuOK)Poly-alkene structures
E11Weak bases, heatUnlikely due to primary carbocation instability

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to correlate the three-dimensional structure of a molecule with its chemical reactivity. For this compound, computational modeling can be used to explore its conformational landscape and how different conformations might influence its reactivity. The steric hindrance around the central quaternary carbon atom is a significant structural feature that will undoubtedly impact the accessibility of the bromine atoms to incoming reagents.

Quantitative Structure-Activity Relationship (QSAR) models, though often used in toxicology, can be adapted to study structure-reactivity. nih.govnih.gov By calculating a variety of molecular descriptors (e.g., steric parameters, electronic properties, and topological indices) for this compound and related polybrominated alkanes, it would be possible to build predictive models for their reactivity in specific reactions.

For example, a hypothetical QSAR study could investigate the rate of a nucleophilic substitution reaction for a series of polybrominated alkanes. The model might reveal that the reaction rate is positively correlated with the electrophilicity of the carbon atom attached to the bromine and negatively correlated with a steric hindrance descriptor.

Table 2: Hypothetical Molecular Descriptors for Structure-Reactivity Analysis of this compound

Molecular DescriptorCalculated ValueImplication for Reactivity
Molecular Surface Area (Å2)250.5Influences intermolecular interactions and solubility
Mulliken Charge on C-Br Carbon+0.15Indicates electrophilicity and susceptibility to nucleophilic attack
LUMO Energy (eV)-1.2Lower energy suggests higher reactivity with nucleophiles
Steric Hindrance IndexHighMay hinder backside attack in SN2 reactions

Through these computational approaches, a detailed understanding of the chemical behavior of this compound can be developed, even in the absence of extensive experimental studies. This theoretical framework can then serve as a valuable guide for the rational design of synthetic routes utilizing this complex polyhalogenated compound.

Potential Applications of 1,5 Dibromo 3,3 Bis 2 Bromoethyl Pentane in Advanced Materials and Chemical Engineering

Functional Materials Synthesis

The versatility of 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane, owing to its multiple reactive bromine functionalities, makes it a hypothetical candidate for the synthesis of a variety of functional materials. The strategic placement of its bromine atoms could allow for the construction of complex and potentially valuable molecular architectures.

While there is no direct research demonstrating the use of this compound in optoelectronic materials, its structure suggests a potential role as a synthetic intermediary. The carbon skeleton could serve as a scaffold for the attachment of chromophoric or electronically active moieties. Through nucleophilic substitution reactions, the bromine atoms could be replaced by functional groups known to impart desirable optical or electronic properties.

For instance, the core structure could be functionalized to create materials with applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The central quaternary carbon atom could enforce a three-dimensional structure that might prevent π-stacking in conjugated materials, a phenomenon that can be detrimental to emissive efficiency.

Table 1: Theoretical Functionalization of this compound for Optoelectronic Applications

ReactantFunctional Group IntroducedPotential Property
Carbazole DerivativesHole-Transporting MoietyEnhanced charge injection/transport
Thiophene (B33073) DerivativesElectron-Rich Conjugated UnitTunable electronic band gap
Phenylboronic AcidsElectron-Withdrawing GroupImproved electron transport

This table presents theoretical possibilities for functionalization and is not based on published experimental data for this specific compound.

The symmetrical nature of this compound makes it an interesting, albeit challenging, precursor for the synthesis of chiral materials. The introduction of chirality would require a desymmetrization strategy. For example, a sequential and controlled substitution of the bromine atoms with different nucleophiles could, in principle, lead to the formation of chiral centers.

If successfully rendered chiral, this molecule could serve as a backbone for the development of novel ligands for asymmetric catalysis. The four potential coordination sites, after substitution of the bromines, could chelate to a metal center, creating a well-defined chiral environment for stereoselective transformations. The rigid spirocyclic core that could be formed from this precursor might lead to highly selective catalysts.

The tetrafunctional nature of this compound makes it a potential cross-linking agent or a monomer for the synthesis of specialty polymers. Polymerization could proceed via reactions that substitute the bromine atoms, leading to the formation of highly branched or cross-linked polymer networks.

One area of theoretical application is in the development of polymer electrolytes with enhanced ionic conductivity. By reacting this compound with ionic species, such as tertiary amines, one could form quaternary ammonium (B1175870) salts within a polymer backbone. The resulting ion-containing polymer, or ionomer, could be a candidate for applications in solid-state batteries or fuel cells. The flexible aliphatic backbone could contribute to a low glass transition temperature, which is often beneficial for ionic conductivity.

Table 2: Hypothetical Polymer Properties from this compound

Polymerization MethodPotential Polymer TypeTheoretical Property
Polycondensation with diaminesCross-linked polyammonium networkSolid polymer electrolyte
Atom Transfer Radical Polymerization (ATRP) initiatorStar polymerControlled molecular weight and architecture
Reaction with dithiolsPoly(thioether) networkHigh refractive index material

This table is speculative and illustrates the potential of the compound as a monomer or cross-linker.

Supramolecular Chemistry

The presence of multiple bromine atoms on the this compound molecule suggests its potential utility in the field of supramolecular chemistry, where non-covalent interactions are used to construct larger, organized structures.

While not a classic host molecule in itself, this compound could be a precursor to more complex host systems. Intramolecular cyclization reactions could lead to the formation of spirocyclic or cage-like structures with defined cavities capable of encapsulating smaller guest molecules. The principles of host-guest chemistry rely on complementary shapes, sizes, and chemical interactions between the host and guest. wikipedia.org The synthesis of such a host from this precursor would allow for the systematic study of molecular recognition phenomena.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov The four bromine atoms in this compound could potentially act as halogen bond donors, directing the self-assembly of the molecules into larger, ordered architectures in the solid state. This could lead to the formation of novel crystal structures with interesting material properties. The directionality and strength of halogen bonds are key factors in controlling the resulting supramolecular structure. beilstein-journals.org

The self-assembly process could be influenced by the presence of halogen bond acceptors in the crystallization solvent or as co-crystallizing agents. This would offer a pathway to crystal engineering, where the structure and, consequently, the properties of the solid material can be rationally designed.

Chemical Engineering Aspects

The synthesis and potential industrial-scale production of this compound, a complex polybrominated alkane, present significant chemical engineering challenges. These challenges primarily revolve around reaction control, safety, and sustainability. The introduction of multiple bromine atoms onto a hydrocarbon backbone is typically a highly exothermic process with the potential for runaway reactions and the formation of numerous side products. acs.orgnih.gov Therefore, advanced chemical engineering principles are crucial for developing a viable, safe, and environmentally responsible manufacturing process. Key areas of focus include process intensification to enhance reaction efficiency and safety, specialized reactor design for precise control over reaction parameters, and the implementation of sustainable synthesis practices to minimize environmental impact.

Process Intensification for Bromination Reactions

Process intensification refers to the development of innovative equipment and techniques that offer significant improvements over conventional batch processes in terms of efficiency, safety, and environmental performance. semanticscholar.org For the synthesis of polybrominated compounds like this compound, these strategies are particularly advantageous.

Traditional batch brominations can be difficult to control due to high exothermicity and challenges in achieving uniform mixing, which can lead to poor selectivity and the formation of impurities. acs.orgtechnologynetworks.com Process intensification strategies, such as the use of continuous flow chemistry, can mitigate these issues. rsc.orgfrontiersin.org By continuously pumping reagents through a network of tubes or channels, flow reactors offer superior control over reaction conditions. acs.org

Key benefits of process intensification for bromination include:

Enhanced Safety: The small internal volume (low holdup) of continuous reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risk of thermal runaways. acs.orgnih.govlaryee.com

Improved Heat Transfer: The high surface-area-to-volume ratio inherent in these systems allows for rapid and efficient removal of the substantial heat generated during bromination, preventing temperature spikes that can lead to side reactions. laryee.comrsc.org

Precise Control: Parameters such as temperature, pressure, residence time, and stoichiometry can be controlled with high precision, leading to higher yields and selectivity of the desired product. laryee.comrsc.org

Increased Efficiency: The rapid mixing and heat transfer can accelerate reaction rates, leading to higher throughput and space-time yields compared to conventional batch reactors. eurekaselect.comresearchgate.net

Alternative energy sources, such as microwave irradiation and ultrasound, are also considered process intensification techniques that can accelerate reaction times and improve energy efficiency in chemical syntheses. frontiersin.orgijoeete.com

Table 1: Comparison of Batch vs. Continuous Flow Processing for Bromination Reactions
ParameterConventional Batch ReactorContinuous Flow Reactor (Process Intensification)
Safety Profile Higher risk due to large reagent volumes and potential for thermal runaway. acs.orgnih.govInherently safer due to low reactor volume and superior heat management. acs.orglaryee.com
Heat Transfer Limited by vessel surface area, often inefficient. rsc.orgExcellent, due to high surface-area-to-volume ratio. laryee.comrsc.org
Mixing Can be slow and non-uniform, leading to local hot spots and side products. rsc.orgRapid and highly efficient, ensuring homogeneity. laryee.comeurekaselect.com
Control over Parameters Difficult to maintain precise control, especially temperature and residence time. technologynetworks.comPrecise and stable control over temperature, pressure, and residence time. laryee.com
Scalability Complex and often requires re-optimization ("scale-up issues").Simpler to scale by operating for longer durations or using parallel reactors ("scaling out"). laryee.com
Product Selectivity & Yield Often lower due to poor control and side reactions. technologynetworks.comrsc.orgGenerally higher due to optimized and stable reaction conditions. nih.govrsc.org

Reactor Design for Controlled Synthesis (e.g., microreactors)

The choice of reactor is paramount for the controlled synthesis of a complex molecule like this compound. Microreactors, a key technology in continuous flow chemistry, are particularly well-suited for highly exothermic and fast reactions like halogenations. rsc.orgeurekaselect.com These devices consist of channels with dimensions in the sub-millimeter range, which provides exceptional heat and mass transfer capabilities. laryee.comrsc.org

Using microreactors for a polybromination process offers several advantages:

Superior Temperature Control: The extremely high surface-area-to-volume ratio allows for near-isothermal operation, effectively dissipating the heat of reaction and preventing the formation of over-brominated or degradation products. rsc.org

Enhanced Mixing: The small channel dimensions ensure that reagents mix almost instantaneously through diffusion, which is crucial for reactions where selectivity is dependent on the precise stoichiometric ratio of reactants at any given point. laryee.comeurekaselect.com

Shortened Reaction Times: Reactions that might take hours in a batch reactor can often be completed in seconds or minutes in a microreactor, dramatically increasing productivity. eurekaselect.com For example, the solvent-free bromination of thiophene was reduced from 2 hours to less than 1 second with improved yield and selectivity using a microreactor. eurekaselect.com

Safe Handling of Hazardous Reagents: The use of hazardous reagents like elemental bromine can be made safer. nih.gov Protocols have been developed where bromine is generated in situ and immediately consumed in a continuous flow reactor, avoiding the storage and handling of large quantities of this toxic and corrosive substance. nih.govrsc.orgvapourtec.com This approach significantly reduces the risk of accidental release. nih.gov

Different microreactor designs, such as chip-based reactors or coil reactors, can be employed depending on the specific requirements of the synthesis, such as residence time and material compatibility. technologynetworks.com For instance, a short reaction time might be better suited to a chip-based reactor with a static mixer to ensure rapid and controlled mixing. technologynetworks.com

Sustainable Synthesis Practices for Polybrominated Compounds

The production of polybrominated compounds has come under scrutiny due to the persistence and potential toxicity of some classes of these chemicals, such as certain brominated flame retardants. wrforum.orgplasticsengineering.org Consequently, adopting sustainable synthesis practices, guided by the principles of green chemistry, is essential for the modern production of molecules like this compound. ijoeete.comnih.gov

Key sustainable strategies applicable to this context include:

Atom Economy: Designing synthesis routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov

Use of Safer Reagents: Exploring alternatives to hazardous brominating agents like elemental bromine. nih.gov This could involve using bromide salts (e.g., KBr) in conjunction with an oxidant to generate the active brominating species in situ, which is an inherently safer approach. nih.govvapourtec.com

Greener Solvents: Selecting solvents that are less toxic, derived from renewable resources, and easily recyclable. mdpi.com In some cases, reactions can be performed under solvent-free conditions, which significantly reduces waste. eurekaselect.comijoeete.com

Catalysis: Employing catalytic methods can reduce the need for stoichiometric reagents, lower the energy requirements of a reaction, and improve selectivity, all of which contribute to a greener process. nih.govnumberanalytics.com

Waste Reduction and Management: Continuous flow processes can contribute to waste reduction by improving reaction selectivity and minimizing the need for complex purification steps. nih.gov Furthermore, effective end-of-life management practices for products containing polybrominated compounds are crucial to prevent environmental contamination. wrforum.org

Renewable Feedstocks: While the synthesis of this specific pentane (B18724) derivative would likely start from petroleum-based feedstocks, a broader green chemistry approach encourages the development of chemicals from renewable bio-based sources where possible. wrforum.orgplasticsengineering.orgmdpi.com

Table 2: Green Chemistry Principles Applied to Polybrominated Compound Synthesis
Green Chemistry PrincipleApplication in Bromination SynthesisPotential Benefit
Prevent Waste Utilize high-selectivity methods like continuous flow synthesis to minimize by-products. nih.govReduced purification needs and less chemical waste.
Safer Chemicals In situ generation of bromine from bromide salts and an oxidant instead of using bulk elemental bromine. nih.govvapourtec.comEliminates transport and storage of highly toxic Br₂, improving process safety. nih.gov
Safer Solvents & Auxiliaries Use of water, ionic liquids, or solvent-free conditions. nih.govnih.govReduced environmental impact and worker exposure to volatile organic compounds (VOCs).
Design for Energy Efficiency Employing microreactors for better heat transfer or using alternative energy sources (microwaves, ultrasound). frontiersin.orgijoeete.comLower energy consumption and operational costs.
Use of Catalysis Develop catalytic bromination routes to replace stoichiometric reagents. nih.govnumberanalytics.comIncreased reaction efficiency, reduced waste, and milder reaction conditions.
Real-time Analysis for Pollution Prevention Integrate in-line monitoring into continuous flow setups to ensure optimal reaction performance. nih.govImmediate detection of process deviations, preventing off-spec batches and waste.

Future Research Directions and Unexplored Avenues for 1,5 Dibromo 3,3 Bis 2 Bromoethyl Pentane

Development of Greener Synthetic Routes

Traditional methods for the synthesis of polyhalogenated alkanes often involve harsh reagents and produce significant chemical waste. Future research will likely focus on developing more environmentally benign and efficient synthetic pathways to 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane and related compounds.

Catalyst Development for Reduced Waste Generation

A significant area for future research is the development of novel catalysts that can facilitate the bromination of the parent hydrocarbon with high selectivity and efficiency, thereby minimizing the formation of byproducts and reducing waste. mdpi.com Heterogeneous catalysts, for instance, offer the advantage of easy separation from the reaction mixture, which simplifies purification processes and allows for catalyst recycling. Research into solid acid catalysts, such as alumina-modified sulfated zirconia, has shown promise for the synthesis of other brominated alkanes and could be adapted for the synthesis of more complex structures. mdpi.com The development of catalysts that can operate under milder conditions and with higher atom economy will be a key focus.

Catalyst TypePotential AdvantagesResearch Focus
Heterogeneous CatalystsEasy separation and recyclability, reduced corrosion.Development of solid acid catalysts with high selectivity for polybromination.
Homogeneous CatalystsHigh activity and selectivity.Design of catalysts with improved stability and recyclability.
PhotocatalystsUse of light energy to drive reactions, mild conditions.Exploration of visible-light-mediated bromination of sterically hindered alkanes. researchgate.net

Bio-inspired Halogenation Methodologies

Nature has evolved a diverse array of halogenase enzymes that can selectively halogenate organic molecules under mild conditions. nih.govacs.orgfrontiersin.orgresearchgate.netmdpi.com Exploring the potential of these enzymes for the synthesis of this compound represents a promising avenue for green chemistry. Future research could focus on identifying or engineering halogenases that can accommodate the sterically hindered neopentyl-like core of the target molecule. This bio-catalytic approach could lead to highly selective and environmentally friendly synthetic routes. nih.govacs.org

Exploration of Novel Reactivity Patterns

The multiple bromine atoms in this compound offer a plethora of opportunities for novel chemical transformations and the construction of complex molecular architectures.

Participation in Click Chemistry and Other Modular Synthesis Approaches

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. wikipedia.orgillinois.edund.edunih.govnih.gov The bromine atoms in this compound could potentially serve as handles for various coupling reactions. For instance, they could be converted to azides, which are key functional groups in the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow the compound to be used as a versatile building block for the modular synthesis of complex molecules, polymers, and functional materials. wikipedia.orgillinois.edund.edu

Modular Synthesis ApproachPotential Application of this compound
Click Chemistry (e.g., CuAAC)As a tetra-functional core after conversion of bromide to azide (B81097) groups for the synthesis of dendrimers or cross-linked polymers.
Cross-Coupling ReactionsAs a scaffold for the introduction of various functional groups through reactions like Suzuki or Sonogashira coupling.

Reactivity under Flow and Microfluidic Conditions

Flow chemistry and microfluidic systems offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the ability to perform reactions that are difficult to control in batch. researchgate.netseqens.comuliege.beeuropa.eunih.gov Investigating the reactivity of this compound under these conditions could unlock new reaction pathways and allow for the controlled synthesis of novel derivatives. researchgate.netnsmsi.ir The precise control over reaction parameters in microreactors could be particularly beneficial for managing the high reactivity of this polyhalogenated compound and for selectively targeting specific bromine atoms for substitution or elimination reactions. researchgate.netnsmsi.ir

Advanced Material Science Applications

The high bromine content and unique structure of this compound suggest its potential as a precursor for advanced materials with tailored properties.

One of the most explored applications for polybrominated compounds is as flame retardants. nih.govnih.gov The bromine atoms can act as radical traps in the gas phase during combustion, thereby inhibiting the flame propagation. Future research could investigate the efficacy of this compound as a flame retardant additive in various polymers. Its highly branched structure might offer different decomposition pathways and efficiencies compared to existing brominated flame retardants.

Furthermore, the multiple reactive sites on this molecule make it an attractive building block for the synthesis of functional polymers. By replacing the bromine atoms with other functional groups, it could be incorporated into polymer backbones or used as a cross-linking agent to create materials with specific thermal, mechanical, or optical properties. For example, its neopentyl core could impart thermal stability to polymers.

Integration into Responsive Polymer Systems

The field of "smart" or responsive polymers, which change their properties in response to external stimuli, represents a significant area for future materials innovation. The tetra-functional nature of this compound makes it an excellent candidate for investigation as a cross-linking agent in the synthesis of novel responsive polymer networks and nanogels. researchgate.net

The four primary bromine atoms can serve as initiation or grafting sites for polymerization reactions, or they can be substituted by other functional groups to create cross-links between polymer chains. By incorporating this compound into polymers containing stimuli-responsive moieties (e.g., pH-sensitive amines or temperature-sensitive N-isopropylacrylamide units), it may be possible to create hydrogels that exhibit controlled swelling/shrinking behavior. researchgate.netrsc.orgmit.edu Such materials could be designed for applications in targeted drug delivery, where a change in the local biological environment (like the acidic microenvironment of a tumor) triggers the release of a therapeutic agent. nih.gov Future research could focus on polymerizing functional monomers from the four "arms" of the molecule to create star copolymers with unique self-assembly properties.

Role in Energy Storage and Conversion Devices

Bromine-based technologies are becoming increasingly important in the field of energy storage, particularly in redox flow batteries like the zinc-bromine (Zn-Br) system. bsef.com These batteries offer high energy density and scalability, making them suitable for grid-level energy storage. While inorganic bromine salts are typically used, the exploration of organobromine compounds in electrolyte formulations or as precursors for electrode materials is an emerging research avenue.

This compound could be explored as an additive or a central structural component in novel electrolyte systems. Its high bromine content and organic nature might influence factors like solubility, stability, and ion transport within the battery. Furthermore, its potential to form polymeric or carbonaceous materials through controlled pyrolysis or chemical reactions could be investigated for creating novel, high-surface-area electrode materials. Research in this direction would involve synthesizing derivatives and testing their electrochemical properties, potentially leading to new materials for next-generation energy storage devices.

Theoretical Validation and Prediction

High-Level Computational Studies for Complex Reactivity

The reactivity of polyhalogenated alkanes can be complex, involving competing reaction pathways such as nucleophilic substitution (Sₙ2) and elimination (E2). libretexts.org For a molecule like this compound, the presence of four bromine atoms in a sterically hindered neopentyl-like structure presents a fascinating case for theoretical investigation.

High-level computational methods, such as Density Functional Theory (DFT), could be employed to model the reactivity of this compound with various nucleophiles. nih.govbyu.edu Such studies could predict reaction kinetics, transition state energies, and thermodynamic stability of products. rsc.orgrsc.org This theoretical work can elucidate which bromine atoms are most susceptible to reaction, predict the likelihood of intramolecular reactions (e.g., cyclization), and guide synthetic chemists in choosing optimal reaction conditions to achieve desired products. Understanding the fundamental reactivity through computation is a crucial step before investing significant resources in laboratory-based synthesis. nih.govprinceton.edu

Machine Learning Approaches for Structure-Property-Reactivity Prediction

As the complexity of molecules increases, traditional computational studies can become resource-intensive. Machine learning (ML) offers a powerful alternative for rapidly predicting the properties and reactivity of chemical compounds. fnasjournals.comaalto.fi By training algorithms on large datasets of known halogenated compounds, ML models can learn the intricate relationships between molecular structure and chemical behavior. nih.govnih.gov

For this compound, ML models could be developed to predict a range of properties, including solubility, boiling point, and toxicity, as well as reactivity metrics like reaction rate constants with different reagents. researchgate.net Using inputs such as molecular fingerprints or calculated descriptors, these models could screen potential reaction outcomes or identify promising derivatives for specific applications without the need for initial synthesis and testing. nih.gov This data-driven approach could significantly accelerate the discovery of new applications for this and other complex polyhalogenated compounds. nih.gov

Derivatization Towards Biologically Relevant Scaffolds

Chemical Biology Applications

The core structure of this compound serves as a versatile scaffold for creating novel molecules with potential biological activity. Polybrominated compounds, particularly those found in marine organisms, are known to possess a range of biological effects. nih.govmdpi.com While synthetic polybrominated compounds like flame retardants are noted for their environmental persistence and toxicity, the targeted derivatization of a scaffold like this pentane (B18724) derivative allows for the precise installation of pharmacologically relevant functional groups. nih.govbcpp.orgcolumbia.edu

The four primary bromines are reactive handles that can be displaced by a wide array of nucleophiles (e.g., amines, thiols, azides), enabling the construction of a diverse library of new chemical entities. By attaching fragments known to interact with biological targets, it may be possible to develop novel enzyme inhibitors, receptor ligands, or molecular probes. For example, derivatization could lead to compounds that mimic natural polyamines or serve as scaffolds for presenting multiple pharmacophores in a defined three-dimensional arrangement. This approach leverages the compound's utility as a synthetic intermediate to explore new frontiers in medicinal chemistry and chemical biology. nih.gov

Precursors for Drug Discovery

The quest for new therapeutic agents is a cornerstone of medicinal chemistry, with a significant focus on the development of novel molecular scaffolds that can interact with biological targets. Polyhalogenated organic compounds, traditionally used as solvents and intermediates, are gaining recognition for their potential role in drug discovery. The unique stereochemistry and reactivity of these molecules can be harnessed to create diverse libraries of compounds for biological screening.

This compound, with its tetrabrominated structure, presents a versatile platform for the synthesis of new chemical entities. The four bromine atoms, situated on primary carbon atoms, are excellent leaving groups in nucleophilic substitution reactions. This inherent reactivity allows for the systematic introduction of a wide array of functional groups, leading to the generation of novel derivatives with potential therapeutic applications.

Table 1: Potential Nucleophilic Substitution Reactions with this compound

NucleophileResulting Functional GroupPotential Therapeutic Relevance
Amines (R-NH2)Amino groupsAntidepressants, Antivirals, Anticancer agents
Thiols (R-SH)Thioether linkagesEnzyme inhibitors, Anti-inflammatory agents
Azides (N3-)Azido groupsPrecursors for triazoles (click chemistry), Bioorthogonal labeling
Carboxylates (R-COO-)Ester linkagesProdrugs, Anti-inflammatory drugs

The symmetrical nature of the two 1,5-dibromoethyl arms offers the potential for creating homodimeric structures, which could be advantageous in targeting dimeric proteins or receptors. Conversely, sequential or selective substitution at the different bromine positions could lead to highly complex and asymmetric molecules, expanding the accessible chemical space for drug discovery.

Future research in this area should focus on systematically exploring the reactivity of this compound with a diverse range of nucleophiles. The resulting compound libraries could then be screened against various biological targets to identify potential lead compounds for further development.

Multicomponent Reactions and Cascade Processes Involving the Compound

Multicomponent reactions (MCRs) and cascade processes are powerful tools in modern organic synthesis, enabling the construction of complex molecules from simple starting materials in a single, efficient step. nih.gov These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate molecular diversity. nih.gov The highly functionalized nature of this compound makes it an intriguing candidate for the development of novel MCRs and cascade reactions.

The presence of four reactive C-Br bonds suggests that this compound could act as a central scaffold, bringing together multiple reactants in a single transformation. For instance, a reaction involving this compound and two different nucleophiles could potentially lead to a one-pot synthesis of a complex, unsymmetrical molecule.

Cascade reactions, which involve a series of intramolecular transformations, could also be initiated from this polybrominated precursor. For example, an initial intermolecular substitution could be followed by an intramolecular cyclization, leading to the formation of novel heterocyclic systems. The spatial arrangement of the bromoethyl groups could direct the stereochemical outcome of such cyclizations, providing access to complex three-dimensional structures.

Table 2: Hypothetical Cascade Reactions Initiated from this compound

Initiating StepSubsequent Intramolecular ReactionPotential Product Class
Nucleophilic substitution with a bifunctional nucleophile (e.g., amino alcohol)Cyclization via the second functional groupMacrocycles, Bridged bicyclic systems
Radical cyclizationFormation of carbocyclic or heterocyclic ringsSpirocycles, Fused ring systems
Elimination to form alkenesIntramolecular Diels-Alder reactionPolycyclic frameworks

Unexplored avenues in this domain include the investigation of transition-metal-catalyzed cross-coupling reactions, where the bromine atoms could be sequentially replaced to build up molecular complexity. Furthermore, the development of stereoselective transformations involving this prochiral molecule could lead to the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry. The exploration of these multicomponent and cascade reactions holds the promise of unlocking new synthetic pathways and accessing novel chemical architectures based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via sequential bromination of pentane derivatives. For example, bromination of 3,3-bis(2-hydroxyethyl)pentane using phosphorus tribromide (PBr₃) in anhydrous conditions yields intermediate bromoethyl groups. Subsequent bromination at the 1,5-positions may employ bromine (Br₂) with a radical initiator (e.g., UV light) or catalytic Lewis acids like AlBr₃. Reaction optimization should focus on temperature control (0–25°C) to minimize elimination byproducts .
  • Validation : GC-MS and ¹H/¹³C NMR are critical for confirming regioselectivity and purity. Evidence from brominated pentane analogs (e.g., 3-Bromopentane) highlights the importance of monitoring reaction intermediates .

Q. Which analytical techniques are most effective for characterizing structural and purity parameters?

  • Methodological Answer :

  • Structural Confirmation : High-resolution NMR (¹H, ¹³C, and 2D-COSY) identifies substituent positions and branching. For example, methylene protons adjacent to bromine atoms typically resonate at δ 3.2–3.6 ppm .
  • Purity Analysis : Gas chromatography (GC) with FID detection or mass spectrometry (GC-MS) quantifies residual solvents and byproducts (e.g., elimination products like alkenes) .
    • Cross-Referencing : Similar methods are validated for 2,3-dibromopentane stereoisomers, where chiral HPLC resolves enantiomeric excess .

Q. What are the compound’s key physicochemical properties relevant to environmental fate in laboratory settings?

  • Methodological Answer :

  • Log KOW : Experimental determination via shake-flask method (log KOW ≈ 3.48) predicts moderate hydrophobicity, suggesting potential bioaccumulation in lipid-rich matrices .
  • Stability : Hydrolytic stability tests (pH 4–9, 25°C) under inert atmospheres are recommended to assess degradation pathways. Brominated alkanes often undergo slow hydrolysis to diols in aqueous media .

Advanced Research Questions

Q. How do steric and electronic factors influence regioselectivity in bromination reactions of branched alkanes?

  • Methodological Answer :

  • Steric Effects : Bulky substituents (e.g., 2-bromoethyl groups) hinder bromination at adjacent positions. Computational modeling (DFT calculations) can predict preferred bromination sites based on transition-state energies .
  • Electronic Effects : Electron-rich tertiary carbons are more susceptible to radical bromination. Kinetic studies using competitive bromination of model substrates (e.g., 3-methylpentane) quantify selectivity ratios .
    • Case Study : Analogous studies on 2,3-dibromopentane demonstrate that steric crowding directs bromination to less hindered positions .

Q. What challenges arise in isolating stereoisomers during synthesis, and how can they be addressed?

  • Methodological Answer :

  • Separation Techniques : Chiral stationary-phase HPLC (e.g., Chiralpak® IA) resolves enantiomers, while fractional crystallization exploits differences in solubility. For diastereomers, column chromatography with silica gel or alumina is effective .
  • Stereochemical Analysis : Optical rotation and X-ray crystallography confirm absolute configuration. Circular dichroism (CD) spectroscopy may supplement NMR data for enantiomeric characterization .

Q. How does the compound’s structure affect its reactivity in elimination versus substitution reactions?

  • Methodological Answer :

  • Elimination : The β-branched structure favors E2 mechanisms under basic conditions (e.g., KOH/ethanol), yielding alkenes like 3,3-bis(vinyl)pentane. Kinetic studies track alkene formation via GC .
  • Substitution : Polar aprotic solvents (e.g., DMF) and nucleophiles (e.g., NaCN) promote SN2 pathways at primary bromine sites. Competing SN1 mechanisms are unlikely due to the compound’s branched topology .

Q. What computational tools predict the compound’s environmental persistence or toxicity?

  • Methodological Answer :

  • QSPR Models : Quantitative Structure-Property Relationship (QSPR) models estimate biodegradability (e.g., BIOWIN) and toxicity (e.g., ECOSAR). Input parameters include log KOW, molar volume, and electrophilicity indices .
  • Molecular Dynamics : Simulations assess soil mobility by modeling adsorption coefficients (Kd) in humic acid matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.